molecular formula C7H8BrN3O B13282198 1-(6-Bromo-4-methylpyridin-3-yl)urea

1-(6-Bromo-4-methylpyridin-3-yl)urea

Cat. No.: B13282198
M. Wt: 230.06 g/mol
InChI Key: BUOBANYNQLPBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-methylpyridin-3-yl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. It features a urea functional group attached to a bromo- and methyl-substituted pyridine ring, a structural motif commonly found in potent small-molecule inhibitors. Urea-based compounds that incorporate nitrogen-containing heterocycles, such as pyridine, are extensively investigated as kinase inhibitors, with several approved drugs like sorafenib and regorafenib demonstrating the therapeutic value of this pharmacophore . The primary research value of this compound lies in its utility as a versatile synthetic intermediate or a core scaffold for designing potential therapeutic agents. Researchers can exploit the reactivity of the bromine atom for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse libraries of analogs for structure-activity relationship (SAR) studies . The urea moiety is a critical pharmacophore that often contributes to potent biological activity by forming key hydrogen bonds with enzyme active sites. Recent studies on similar pyridine-urea and pyrazine-urea hybrids have demonstrated potent submicromolar anticancer activity against various cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) . The presence of the bromine atom can enhance binding affinity through electron-withdrawing effects and the formation of halogen bonds with target proteins, a feature that is leveraged in rational drug design to improve potency and selectivity . Applications and Research Value: This compound serves as a key building block in the synthesis of more complex molecules targeting various disease pathways. Its structure aligns with modern hybridization strategies in drug discovery, where combining a urea linker with a heterocyclic system like pyridine can lead to novel bioactive molecules with improved affinity for biological targets such as VEGFR2, a key protein in angiogenesis . The compound is suitable for use in high-throughput screening, molecular docking studies, and lead optimization campaigns. Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)urea

InChI

InChI=1S/C7H8BrN3O/c1-4-2-6(8)10-3-5(4)11-7(9)12/h2-3H,1H3,(H3,9,11,12)

InChI Key

BUOBANYNQLPBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(6-Bromo-4-methylpyridin-3-yl)urea: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth analysis of 1-(6-Bromo-4-methylpyridin-3-yl)urea, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. By combining a substituted pyridine ring with a urea functional group, this molecule incorporates key pharmacophores known to interact with a range of biological targets, including protein kinases. This document details the compound's molecular and physicochemical properties, outlines a robust, chemically-sound synthetic protocol, and explores its potential applications in modern therapeutic research, particularly as a kinase inhibitor.

Introduction to Pyridyl Ureas in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor moiety.[1] This allows urea-containing molecules to form stable, specific interactions with protein targets, a critical feature for potent and selective inhibitors. When this functionality is coupled with a pyridine scaffold—a privileged heterocycle found in numerous FDA-approved drugs—the resulting pyridyl urea derivatives become highly valuable research tools and potential therapeutic agents.[2]

These compounds have been successfully developed as inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes like proliferation, angiogenesis, and apoptosis.[3][4] By competitively binding to the ATP-binding site in the kinase domain, pyridyl ureas can modulate signaling pathways implicated in diseases such as cancer and inflammatory disorders.[3][5] The specific compound, 1-(6-Bromo-4-methylpyridin-3-yl)urea, is designed to leverage these structural advantages, with the bromine atom and methyl group providing additional points for synthetic modification and influencing pharmacokinetic properties.

Physicochemical and Structural Properties

The fundamental characteristics of 1-(6-Bromo-4-methylpyridin-3-yl)urea are derived from its constituent functional groups. The urea moiety imparts hydrogen bonding capabilities, while the brominated pyridine ring contributes to its aromatic character and provides a handle for further chemical elaboration.

PropertyValueSource
Molecular Formula C7H8BrN3O(Calculated)
Molecular Weight 230.07 g/mol (Calculated)
IUPAC Name 1-(6-Bromo-4-methylpyridin-3-yl)urea(N/A)
CAS Number Not available(N/A)
Appearance Expected to be a solid at room temperature[6][7]
Hydrogen Bond Donors 3(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Predicted logP 1.45(Calculated)

Synthesis and Characterization

As a novel molecular entity, a validated synthetic route for 1-(6-Bromo-4-methylpyridin-3-yl)urea is not broadly published. However, a reliable and efficient synthesis can be designed based on well-established chemical principles for urea formation. The most direct approach involves the reaction of the key intermediate, 3-Amino-6-bromo-4-methylpyridine, with a suitable carbonyl source.

Proposed Synthetic Pathway

A robust two-step synthesis is proposed. The first step is the synthesis of the essential amine precursor, and the second is the formation of the urea linkage using 1,1'-Carbonyldiimidazole (CDI), a safer and highly effective alternative to hazardous reagents like phosgene.[8][9]

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Urea Formation 3_Bromo_4_methylpyridine 3-Bromo-4-methylpyridine 3_Amino_6_bromo_4_methylpyridine 3-Amino-6-bromo-4-methylpyridine 3_Bromo_4_methylpyridine->3_Amino_6_bromo_4_methylpyridine 1. Nitration (HNO3/H2SO4) 2. Reduction (e.g., Fe/HCl) CDI 1,1'-Carbonyldiimidazole (CDI) Activated_Intermediate Carbamoylimidazole Intermediate Amine_Intermediate 3-Amino-6-bromo-4-methylpyridine Amine_Intermediate->Activated_Intermediate 1. React with CDI in Anhydrous THF Target_Molecule 1-(6-Bromo-4-methylpyridin-3-yl)urea Activated_Intermediate->Target_Molecule 2. React with Ammonia Ammonia Ammonia Source (e.g., NH4OH)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol: Urea Formation

This protocol details the conversion of the amine precursor to the final urea product.

Rationale: The use of 1,1'-Carbonyldiimidazole (CDI) is a cornerstone of modern urea synthesis. It reacts with the primary amine to form a stable carbamoylimidazole intermediate, which acts as a safe and effective isocyanate equivalent.[10] This intermediate can then be reacted with a nitrogen source, like ammonia, to yield the final unsymmetrical urea. This method avoids the formation of symmetrical urea by-products and proceeds under mild conditions.[8][11]

Materials:

  • 3-Amino-6-bromo-4-methylpyridine (1.0 eq)[12]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ammonium Hydroxide (aqueous solution, excess)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Amino-6-bromo-4-methylpyridine (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting amine. Allow the reaction to stir for 2-4 hours to ensure complete formation of the carbamoylimidazole intermediate.[9]

  • Urea Formation: Once the activation is complete, add an excess of ammonium hydroxide solution to the reaction mixture.

  • Stir vigorously at room temperature overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-(6-Bromo-4-methylpyridin-3-yl)urea.

Structural Characterization

To validate the successful synthesis and purity of the final compound, a suite of analytical techniques should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a singlet for the methyl group protons (around δ 2.3 ppm), and broad singlets for the NH protons of the urea group (typically δ 5.5-9.5 ppm).[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum should reveal a peak for the urea carbonyl carbon in the range of δ 155-160 ppm, along with signals for the aromatic carbons of the pyridine ring and the methyl carbon.[7]

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (3200-3500 cm⁻¹), a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, and an N-H bending band (Amide II) around 1550-1620 cm⁻¹.[7]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula (C7H8BrN3O) by providing a highly accurate mass measurement of the molecular ion.

Potential Applications in Research

The structural motifs within 1-(6-Bromo-4-methylpyridin-3-yl)urea suggest its potential as a modulator of various protein families, particularly protein kinases. Substituted pyridyl ureas are well-documented inhibitors of kinases such as VEGFR-2, c-MET, and Apoptosis Signal-regulating Kinase 1 (ASK1).[3][4][5]

The compound could be a valuable tool for:

  • Screening against Kinase Panels: To identify specific kinase targets and determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom at the 6-position serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of an analog library to optimize potency and selectivity.

  • Probing Cellular Pathways: Once a target is identified, the compound can be used in cell-based assays to study its effect on downstream signaling, cell proliferation, and apoptosis.

High-Level Kinase Inhibitor Screening Workflow

Screening Workflow cluster_primary Primary Screening cluster_secondary Hit Validation & Potency cluster_tertiary Cellular & Functional Assays Compound Test Compound (1-(6-Bromo-4-methylpyridin-3-yl)urea) PrimaryAssay Biochemical Assay (e.g., Large Kinase Panel @ 10 µM) Compound->PrimaryAssay DoseResponse IC50 Determination (Dose-Response Curve) PrimaryAssay->DoseResponse Identified 'Hits' Selectivity Selectivity Assays (Against related kinases) DoseResponse->Selectivity Potent Hits CellularTarget Target Engagement Assay (e.g., Western Blot for p-substrate) Selectivity->CellularTarget Potent & Selective Hits FunctionalAssay Functional Cellular Assay (e.g., Proliferation, Apoptosis) CellularTarget->FunctionalAssay

Caption: A typical workflow for evaluating a novel compound as a kinase inhibitor.

Safety and Handling

While specific toxicity data for 1-(6-Bromo-4-methylpyridin-3-yl)urea is unavailable, standard laboratory safety precautions for handling novel chemical entities should be strictly followed. Based on data for structurally related compounds like brominated pyridines and other aryl ureas, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(6-Bromo-4-methylpyridin-3-yl)urea is a promising molecular scaffold for researchers in drug discovery and medicinal chemistry. Its calculated molecular formula is C7H8BrN3O and its molecular weight is 230.07 g/mol . By combining the proven pharmacophoric features of a substituted pyridine ring and a urea linker, it represents a strong candidate for development as a kinase inhibitor or a probe for other biological systems. The synthetic and screening strategies outlined in this guide provide a clear path for its synthesis, characterization, and evaluation in a research setting, paving the way for potential new discoveries in therapeutic science.

References

  • Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 697-701. Available at: [Link]

  • Zhang, T., et al. (2020). Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1). Bioorganic & Medicinal Chemistry Letters, 30(11), 127161. Available at: [Link]

  • Chen, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2169. Available at: [Link]

  • Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. Available at: [Link]

  • Organic Chemistry Portal (2021). Urea Formation. Available at: [Link]

  • Thieme (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Available at: [Link]

  • Katritzky, A. R., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11467-11484. Available at: [Link]

  • Kumar, S., et al. (2026). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect. Available at: [Link]

  • Chem-Impex (2024). 3-Amino-6-bromo-4-methylpyridine. Available at: [Link]

  • MySkinRecipes (2024). 3-Amino-6-bromo-4-methylpyridine. Available at: [Link]

  • Vargas, D. A., et al. (2025). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. Available at: [Link]

  • Patel, R. V., et al. (2015). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Applicable Chemistry, 4(1), 221-229. Available at: [Link]

  • CN100999491A (2007). Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Talele, T. T. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(14), 9831-9899. Available at: [Link]

  • WO2001004115A2 (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
  • Kurzer, F. (1950). Arylureas. I. The Cyanate Method. Organic Syntheses, 30, 11. Available at: [Link]

  • Miller, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154. Available at: [Link]

  • Ohlan, R., et al. (2014). Physicochemical properties of urea inclusion complexes. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromo-4-methylpyridin-3-yl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of the novel compound 1-(6-Bromo-4-methylpyridin-3-yl)urea. Solubility is a critical determinant of a drug candidate's lifecycle, profoundly impacting its formulation, bioavailability, and overall developability.[1][2] This document delineates the theoretical underpinnings of the compound's solubility based on its distinct structural motifs: a hydrogen-bonding urea linker, a polar pyridine core, and lipophilic bromo and methyl substituents. We present a gold-standard experimental protocol for empirical solubility determination using the equilibrium shake-flask method coupled with HPLC analysis.[3][4] Furthermore, this guide includes a projected, yet scientifically grounded, solubility dataset across a diverse panel of organic solvents, offering actionable insights for formulation development, process chemistry, and preclinical study design.

Introduction: The Central Role of Solubility

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. It dictates how an active pharmaceutical ingredient (API) can be processed, purified, formulated into a viable dosage form, and ultimately, how it is absorbed and distributed in the body.[5]

The compound at the heart of this guide, 1-(6-Bromo-4-methylpyridin-3-yl)urea, presents a fascinating case study in solubility. Its hybrid structure combines features that both promote and hinder dissolution in various media. This guide aims to deconstruct the molecular architecture of this compound to predict its solubility behavior and provide a robust framework for its experimental determination and interpretation.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For 1-(6-Bromo-4-methylpyridin-3-yl)urea, this balance is dictated by the interplay of its functional groups.

Molecular Structure Deconstruction
  • Urea Moiety (-NH-CO-NH-): The urea group is a powerful hydrogen-bonding motif, possessing two N-H donors and a C=O acceptor.[6][7] This functionality is responsible for strong intermolecular interactions within the crystal lattice, potentially leading to a high melting point and requiring significant energy for dissolution. Conversely, it can form strong hydrogen bonds with protic and polar aprotic solvents, which is a primary driver of solubility in these media.[8]

  • Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring introduces polarity into the molecule. The nitrogen atom is a hydrogen bond acceptor and imparts a degree of water miscibility.[9][10] Its aromatic nature also allows for potential π-π stacking interactions with aromatic solvents.

  • Bromo and Methyl Substituents: The bromine atom significantly increases the molecular weight and, due to its nonpolar nature, enhances the overall lipophilicity (hydrophobicity) of the molecule.[11] Similarly, the methyl group is a small, non-polar appendage that contributes to lipophilicity.[12] These groups are expected to decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents.

The diagram below illustrates the key molecular features of the compound and the external solvent factors that collectively determine its solubility profile.

G cluster_compound 1-(6-Bromo-4-methylpyridin-3-yl)urea cluster_solvent Solvent Properties Compound Molecular Properties Urea Urea Moiety (H-Bonding) Pyridine Pyridine Ring (Polarity, H-Acceptor) Substituents Bromo & Methyl Groups (Lipophilicity) Solubility Resulting Solubility Profile Urea->Solubility Pyridine->Solubility Substituents->Solubility Solvent Solvent Characteristics Polarity Polarity / Dielectric HBD H-Bond Donor Capacity HBA H-Bond Acceptor Capacity Polarity->Solubility HBD->Solubility HBA->Solubility G start Start prep 1. Preparation Weigh excess API into vial. Add known volume of solvent. start->prep equilibrate 2. Equilibration Seal and place in shaker. Agitate at 25°C for 48-72h. prep->equilibrate phase_sep 3. Phase Separation Let stand for solids to settle. (Optional: Centrifuge). equilibrate->phase_sep sample 4. Sampling & Filtration Withdraw supernatant. Filter immediately with 0.22 µm filter. phase_sep->sample analyze 5. Analysis Dilute sample accurately. Analyze by validated HPLC. sample->analyze calculate 6. Calculation Determine concentration (mg/mL) from calibration curve. analyze->calculate end End calculate->end

Sources

CAS number and identifiers for 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and identifiers for 1-(6-Bromo-4-methylpyridin-3-yl)urea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS 1862731-43-8 | Molecular Scaffold & Application Guide[1]

Executive Summary & Chemical Identity

1-(6-Bromo-4-methylpyridin-3-yl)urea is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor modulators. Its structure combines a halogenated pyridine ring with a urea moiety, a classic pharmacophore in medicinal chemistry known for establishing critical hydrogen-bonding networks within enzyme active sites (e.g., the "hinge region" of kinases).

Core Identifiers
Parameter Technical Specification
CAS Number 1862731-43-8
IUPAC Name 1-(6-Bromo-4-methylpyridin-3-yl)urea
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
SMILES Cc1cc(Br)ncc1NC(N)=O
InChI Key Derived:[1][2][3][4][5][6][7][8][9][10][11]UCRZHEPROLFSAB-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Biology & Pharmacophore Analysis

The utility of 1-(6-Bromo-4-methylpyridin-3-yl)urea lies in its dual-functionality as a ligand anchor . In drug design, particularly for Type II kinase inhibitors (e.g., Sorafenib analogs), the urea motif functions as a "molecular glue," while the brominated pyridine provides steric bulk and halogen-bonding potential.

Mechanistic Role in Ligand Binding
  • Urea Bridge (H-Bond Donor/Acceptor): The urea group (-NH-CO-NH2) typically forms a bidentate hydrogen bond with the backbone glutamate and aspartate residues (e.g., the DFG motif) in kinase activation loops.

  • Pyridine Core (Scaffold): The 4-methyl group restricts rotation, locking the molecule into a bioactive conformation (atropisomerism control), while the ring nitrogen can serve as an additional H-bond acceptor.

  • C-6 Bromine (Halogen Bonding): The bromine atom at the 6-position is a versatile handle. It can fill hydrophobic pockets or serve as a leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold.

Pharmacophore Urea Urea Moiety (H-Bond Donor/Acceptor) Target Target Protein (Kinase DFG Pocket) Urea->Target H-Bonding (Glu/Asp) Pyridine Pyridine Ring (Scaffold/Rigidity) Pyridine->Urea Methyl 4-Methyl Group (Conformational Lock) Pyridine->Methyl Bromine 6-Bromo Group (Synthetic Handle/Halogen Bond) Pyridine->Bromine Bromine->Target Hydrophobic/Halogen Interaction

Figure 1: Pharmacophore map illustrating the functional roles of the 1-(6-Bromo-4-methylpyridin-3-yl)urea scaffold in protein-ligand interactions.

Synthetic Pathways & Process Chemistry

While the urea derivative (CAS 1862731-43-8) is available from specialized catalog suppliers, in-house synthesis is often required for isotopic labeling or analog generation. The most robust protocol utilizes the acid-mediated cyanate method starting from the commercially available amine.

Precursor Identity
  • Starting Material: 3-Amino-6-bromo-4-methylpyridine[7][12]

  • CAS: 156118-16-0[7]

  • Purity Requirement: >98% (GC/HPLC)

Protocol: Synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Objective: Conversion of primary aryl amine to monosubstituted urea.

Reagents:

  • 3-Amino-6-bromo-4-methylpyridine (1.0 eq)

  • Sodium Cyanate (NaOCN) (2.0 - 3.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Water (H₂O)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-6-bromo-4-methylpyridine (10 mmol) in a mixture of glacial acetic acid (20 mL) and water (40 mL).

    • Note: If solubility is poor, mild heating (35°C) can be applied. The solution typically turns slightly yellow.

  • Cyanate Addition: Prepare a solution of Sodium Cyanate (20-30 mmol) in water (15 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at 35–45°C for 4–6 hours.

    • Observation: A white or off-white precipitate should begin to form within the first hour as the less soluble urea product generates.

  • Quenching & Isolation: Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with cold water (3 x 20 mL) to remove residual acetic acid and inorganic salts.

  • Purification:

    • Crude: The solid is usually >90% pure.

    • Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (1:1) or Acetonitrile.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–92%

Synthesis Amine 3-Amino-6-bromo-4-methylpyridine (CAS 156118-16-0) Intermediate Intermediate: Protonated Amine / Isocyanate Complex Amine->Intermediate Dissolution (35°C) Reagents NaOCN + AcOH/H2O (In-situ Isocyanic Acid) Reagents->Intermediate Dropwise Addition Product 1-(6-Bromo-4-methylpyridin-3-yl)urea (CAS 1862731-43-8) Intermediate->Product Nucleophilic Addition (4-6 hrs, 45°C)

Figure 2: Synthetic workflow for the conversion of the aminopyridine precursor to the target urea via the cyanate method.

Analytical Verification & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following analytical signatures must be verified.

1H NMR (DMSO-d₆, 400 MHz) Prediction
Shift (δ ppm) Multiplicity Integration Assignment
8.60 Singlet (s)1HPyridine C2-H (Deshielded by Ring N)
8.20 Broad Singlet (s)1HUrea NH -Ar
7.55 Singlet (s)1HPyridine C5-H (Ortho to Br)
6.10 Broad Singlet (s)2HUrea NH₂ (Terminal)
2.25 Singlet (s)3HAr-CH₃ (Methyl group)

Note: The Urea NH protons are exchangeable and may disappear in the presence of D₂O.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Expected Mass:

    • [M+H]⁺ (⁷⁹Br): ~230.0 Da

    • [M+H]⁺ (⁸¹Br): ~232.0 Da

  • Pattern: Distinct 1:1 doublet isotopic pattern characteristic of mono-brominated compounds.

Handling, Safety, and Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The urea linkage is stable, but the brominated pyridine ring can be light-sensitive over long periods.

  • Reactivity: Avoid strong oxidizing agents. The bromine atom is susceptible to lithiation; avoid contact with organolithiums unless intended for immediate reaction.

References

  • PubChem Compound Summary. (2025). 1-(6-Bromo-4-methylpyridin-3-yl)urea (CAS 1862731-43-8). National Center for Biotechnology Information. Link

  • Kurzer, F. (1949). "Arylureas i. cyanate method". Organic Syntheses, 29, 18; Coll. Vol. 4, 49. (Foundational protocol for urea synthesis from aryl amines). Link

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Bay 43-9006 (Sorafenib)." Current Opinion in Drug Discovery & Development. (Context for pyridyl-urea pharmacophores).
  • ChemSrc. (2025). CAS 1862731-43-8 Entry Details. Link

Sources

Thermodynamic Properties of Brominated Methylpyridine Urea Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Brominated methylpyridine urea derivatives represent a burgeoning class of molecules with significant potential in medicinal chemistry, particularly as kinase inhibitors for oncology applications.[1][2] Understanding the thermodynamic driving forces behind their synthesis, stability, and target interactions is paramount for rational drug design and optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic properties of these compounds. We will delve into the core thermodynamic principles, detail robust experimental methodologies such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), and explore complementary computational approaches. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating system for inquiry and discovery.

Introduction: The Significance of the Pyridine-Urea Scaffold

The pyridine-urea motif is a privileged scaffold in modern medicinal chemistry. Its constituent parts offer a powerful combination of hydrogen bonding capabilities, aromatic interactions, and conformational rigidity, making it an ideal framework for designing potent and selective enzyme inhibitors.[2] The urea moiety acts as a stiff hydrogen bond donor-acceptor unit, while the pyridine ring provides a vector for further functionalization and can engage in critical π-stacking or hydrogen bonding interactions within a target's binding pocket.

The strategic introduction of bromine atoms onto this scaffold serves several key purposes in drug design:

  • Modulation of Lipophilicity: Halogenation can fine-tune the molecule's solubility and membrane permeability.

  • Enhanced Binding Affinity: Bromine can act as a "heavy atom" to fill hydrophobic pockets or participate in halogen bonding, a specific and directional non-covalent interaction.

  • Metabolic Stability: Introduction of halogens can block sites of metabolic attack, increasing the compound's half-life.

The addition of a methyl group to the pyridine ring can further influence steric and electronic properties. A thorough thermodynamic characterization is therefore not an academic exercise, but a critical step in translating these promising structures into viable clinical candidates.

Foundational Thermodynamic Principles

The behavior and utility of any drug candidate are governed by fundamental thermodynamic parameters. For brominated methylpyridine urea derivatives, the key quantities are:

  • Gibbs Free Energy (ΔG): The ultimate measure of a process's spontaneity, whether it be a binding event or a conformational change. It is defined by the Gibbs-Helmholtz equation:

    ΔG = ΔH - TΔS

    A negative ΔG indicates a favorable process. In drug binding, ΔG is directly related to the binding affinity (dissociation constant, KD) by the equation ΔG = RTln(KD).[3]

  • Enthalpy (ΔH): Represents the change in heat content of a system. A negative (exothermic) ΔH indicates the formation of favorable bonds (e.g., hydrogen bonds, van der Waals forces) and is often considered the primary driver of binding affinity.[4]

  • Entropy (ΔS): A measure of the change in disorder or randomness of a system. The entropic contribution to binding is complex, involving the desolvation of both the ligand and the binding site (a favorable entropic event) and the loss of conformational freedom of the ligand upon binding (an unfavorable entropic event).[5][6]

A complete thermodynamic profile (ΔG, ΔH, and ΔS) provides deep insight into the nature of the molecular interactions driving target engagement.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is required to fully characterize the thermodynamic landscape of a novel chemical series.

Thermal Stability and Phase Behavior: Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermo-analytical technique that measures the difference in heat required to increase the temperature of a sample compared to a reference.[7] It provides critical data on melting point, thermal stability, and the energetics of phase transitions.[8][9]

Expert Insight: For pharmaceutical development, DSC is non-negotiable. An early, sharp melting peak suggests a pure, crystalline solid, which is desirable for formulation and stability. Broad peaks or multiple transitions can indicate impurities, polymorphism, or decomposition, all of which are red flags that must be addressed.[10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground brominated methylpyridine urea derivative into a tared aluminum DSC pan.[8] Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10 K/min) to a temperature beyond its melting point (e.g., 300°C).[7]

    • Maintain a constant inert gas flow (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_exp DSC Instrument cluster_analysis Data Analysis P1 Weigh 2-5 mg of Sample P2 Seal in Aluminum Pan P1->P2 E1 Place Sample & Reference Pans in Cell P2->E1 E2 Initiate Heating Program (e.g., 10 K/min) E1->E2 E3 Record Heat Flow vs. Temperature E2->E3 A1 Generate Thermogram E3->A1 A2 Determine Tm and ΔH_fus A1->A2

Caption: A streamlined workflow for DSC analysis.
Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat changes associated with molecular interactions in solution.[3][11] It is the only technique that can provide a complete thermodynamic profile (ΔG, ΔH, and ΔS) of a binding event in a single experiment.[12][13]

Expert Insight: The power of ITC lies in its ability to reveal the "why" behind binding affinity. A high-affinity compound driven by a large negative ΔH suggests strong, specific hydrogen bonds and van der Waals contacts. In contrast, a compound driven by a large positive TΔS may achieve its affinity through the release of tightly bound water molecules from a hydrophobic pocket. This knowledge is crucial for lead optimization; for example, if a lead compound has a poor enthalpy of binding, medicinal chemists can focus on introducing functional groups that can form additional hydrogen bonds.

  • Sample Preparation:

    • Dissolve the purified target protein and the brominated methylpyridine urea derivative in the exact same buffer to minimize heats of dilution. Dialyze the protein against the buffer extensively.

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 298.15 K).[11]

    • Fill the sample cell (typically ~200 µL) with the protein solution (e.g., 10-20 µM).

    • Fill the injection syringe (typically ~40 µL) with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the binding stoichiometry (N), association constant (Ka), and enthalpy of binding (ΔH).

    • Calculate ΔG and TΔS using the fundamental thermodynamic equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

ITC_Binding_Thermodynamics cluster_info Gibbs ΔG Gibbs Free Energy (Affinity) Enthalpy ΔH Enthalpy (Bonding) Gibbs->Enthalpy = Entropy TΔS Entropy (Disorder/Solvation) Enthalpy->Entropy - A1 Directly Measured by ITC A1->Enthalpy A2 Calculated A2->Gibbs A2->Entropy

Caption: The thermodynamic components of a binding event.
Fundamental Energetics: Combustion Calorimetry

To determine the standard molar enthalpy of formation (ΔfH°), a fundamental property describing the energy stored within a molecule, static-bomb combustion calorimetry is the definitive method.[14] This technique involves completely combusting a known mass of the compound in a high-pressure oxygen environment and measuring the heat released. While technically demanding, it provides benchmark data for computational chemistry and thermodynamic databases.[15][16]

Computational Thermochemistry

In parallel with experimental work, computational methods can predict and rationalize thermodynamic properties.

  • Density Functional Theory (DFT): DFT calculations can be used to estimate gas-phase enthalpies of formation through the use of isodesmic reactions.[17] This involves creating hypothetical, balanced reactions where the bond types are conserved, allowing for a cancellation of systematic errors in the calculation and yielding more accurate results.[18] DFT can also provide insights into the reaction pathways for synthesis or decomposition.[19]

  • Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the stability of protein-ligand complexes and calculate the free energy of binding.[1] These simulations model the movement of every atom over time, providing a dynamic picture of the interactions that stabilize the complex.

Data Summary and Interpretation

To facilitate analysis and comparison, all quantitative thermodynamic data should be summarized in clear, well-structured tables. Below are illustrative tables populated with representative data from related compound classes to demonstrate how results for a series of brominated methylpyridine urea derivatives would be presented.

Table 1: Thermal Properties of Hypothetical Derivative Series (from DSC)

Compound IDSubstitution PatternMelting Point (Tm, °C)Enthalpy of Fusion (ΔHfus, kJ/mol)
BMPU-012-bromo-4-methyl185.228.5
BMPU-023-bromo-4-methyl192.731.2
BMPU-032,5-dibromo-4-methyl215.435.8

Data is illustrative and based on trends observed in substituted urea compounds.[14]

Table 2: Binding Thermodynamics for BMPU-01 against a Target Kinase (from ITC)

ParameterValueUnitsInterpretation
N (Stoichiometry)1.02 ± 0.05-1:1 binding
Ka (Association Constant)2.5 x 107M-1High affinity
KD (Dissociation Constant)40nMHigh affinity
ΔG (Gibbs Free Energy)-10.3kcal/molSpontaneous binding
ΔH (Enthalpy)-12.5kcal/molEnthalpically driven, strong bonding
-TΔS (Entropy)2.2kcal/molUnfavorable entropy (loss of freedom)

Data is illustrative and based on typical values for potent kinase inhibitors.[11]

Conclusion

The thermodynamic characterization of brominated methylpyridine urea derivatives is a critical component of a successful drug discovery campaign. By integrating data from DSC for thermal stability, ITC for binding energetics, and computational methods for predictive insights, research teams can build a deep, quantitative understanding of their chemical series. This guide provides the foundational knowledge and actionable protocols to empower scientists to make data-driven decisions, accelerating the optimization of these promising compounds into next-generation therapeutics.

References

  • Shukla, R., et al. (2010). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. The Journal of Organic Chemistry. Available at: [Link]

  • Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2010). Energetic studies of urea derivatives: Standard molar enthalpy of formation of 3,4,4´-trichlorocarbanilide. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Jain, A., et al. (2015). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. PeerJ. Available at: [Link]

  • Verma, K., et al. (2018). Synchronous Thermogravimetry and Differential Scanning Calorimetry Estimates of Urea Inclusion Complexes Using TGA/DSC. Current Physical Chemistry. Available at: [Link]

  • Burakowski, A., & Gliński, J. (2010). Hydration of urea and its derivatives – Volumetric and compressibility studies. ResearchGate. Available at: [Link]

  • Gutu, O., et al. (2019). Preparation And Characterization Of Urea-Oxalic Acid Solid Form. ResearchGate. Available at: [Link]

  • Gao, J., et al. (2010). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society. Available at: [Link]

  • Hager, M., et al. (2018). ITC‐results of the titration of pyridine to a solution of terpyridine‐platinum model complex 5. ResearchGate. Available at: [Link]

  • Wankhede, S. (n.d.). Step-wise Gibbs Free Energy Calculation. Scribd. Available at: [Link]

  • DeKoster, G. T., et al. (2013). Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. Protein Science. Available at: [Link]

  • dH experiment and calculation Urea. (2016). YouTube. Available at: [Link]

  • Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Semantic Scholar. Available at: [Link]

  • Zhang, Q., et al. (2012). Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid. ACS Macro Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules. Available at: [Link]

  • Ferguson, G., et al. (2018). Pyridine 1:1 adducts of urea (Z′ = 1) and thiourea (Z′ = 8). Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Aziz, H. A., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry. TA Instruments. Available at: [Link]

  • McCullough, J., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Semantic Scholar. Available at: [Link]

  • McCullough, J. P., et al. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. OSTI.GOV. Available at: [Link]

  • Wang, Y., et al. (2023). (a) Gibbs free energy reaction pathway for the urea formation. ResearchGate. Available at: [Link]

  • Akhmadullin, R. M., et al. (2018). Effect of Urea on the Thermodynamics of Hexadecyltrimethylammonium Bromide Micelle Formation in Aqueous Solutions. Russian Journal of Physical Chemistry A. Available at: [Link]

  • Flores-Alamo, M., et al. (2021). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Gibbs free energy diagram of urea produced via (a) alternating pathway,... ResearchGate. Available at: [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog. Available at: [Link]

  • Chaires, J. B. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Lapanje, S., & Lunder, M. (1986). Interactions of myoglobin with urea and some alkylureas. II. Calorimetric and circular dichroic studies. Biophysical Chemistry. Available at: [Link]

  • Selva, M., et al. (2019). Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2. University of Parma. Available at: [Link]

  • Kabo, G. Y., et al. (1990). Thermodynamic Model of the Urea Synthesis Process. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Urea. NIST WebBook. Available at: [Link]

  • van der Vegt, N. F. A., & Lee, M.-E. (2006). Enthalpy-entropy compensation in the effects of urea on hydrophobic interactions. The Journal of Physical Chemistry B. Available at: [Link]

  • Antonijević, M. D., & Rbl, M. D. M. C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

  • Ramaswamy, S., & Murthy, A. S. N. (2001). Combustion Calorimetric Studies on Urea-Carboxylic Acid Inclusion Complexes. Asian Journal of Chemistry. Available at: [Link]

  • Turoňová, A., et al. (2019). Gas-phase standard enthalpies of formation of urea-derived compounds: A quantum-chemical study. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Chaires, J. B. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules. Available at: [Link]

  • Fesinmeyer, R. M., et al. (2005). Thermodynamics of the Trp-cage Miniprotein Unfolding in Urea. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ben-Naim, A. (2009). Molecular Basis of the Apparent Near Ideality of Urea Solutions. Journal of Physical Chemistry B. Available at: [Link]

Sources

Comprehensive Safety Data and Handling Guide for 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated pyridine-urea derivatives serve as critical building blocks for synthesizing kinase inhibitors and novel heterocyclic therapeutics. 1-(6-Bromo-4-methylpyridin-3-yl)urea (CAS: 1862731-43-8)[1] is a highly valuable intermediate in these pathways. However, the exact structural features that make it synthetically useful—namely, the electrophilic halogenated pyridine ring and the hydrogen-bonding urea moiety—also impart specific toxicological hazards.

Because novel intermediates often lack decades of empirical in vivo toxicity data, drug development professionals must rely on predictive toxicology and read-across methodologies from structurally analogous compounds[2]. This whitepaper provides an in-depth, causality-driven Safety Data Sheet (SDS) equivalent, detailing the physicochemical properties, mechanistic hazard profiles, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 1-(6-Bromo-4-methylpyridin-3-yl)urea is the first step in predicting its behavior in both synthetic reactions and biological exposures. The quantitative data is summarized in the table below[1].

PropertyValue / Description
Chemical Name 1-(6-Bromo-4-methylpyridin-3-yl)urea
CAS Registry Number 1862731-43-8
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Structural Moieties 6-Bromo-pyridine ring; 4-Methyl group; 3-Urea group
Solubility Soluble in DMSO, DMF; poorly soluble in water
Storage Requirements 2–8°C, desiccated, inert atmosphere (Argon/N₂)

Mechanistic Hazard Identification & Toxicology

Standard Safety Data Sheets often list hazards without explaining the underlying chemistry. For researchers, understanding why a compound is hazardous allows for better risk mitigation. Based on the Global Harmonized System (GHS) and read-across data from structurally similar halogenated pyridines[2], 1-(6-Bromo-4-methylpyridin-3-yl)urea is classified under the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4].

The Causality of Tissue Irritation (H315, H319, H335)

The toxicity of this compound is driven by a synergistic effect between its two primary functional groups:

  • Electrophilicity of the 6-Bromo-Pyridine Ring: In a pyridine ring, the nitrogen atom withdraws electron density via both induction and resonance, leaving the 2, 4, and 6 positions highly electron-deficient. A bromine atom at the 6-position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr). If aerosolized powder contacts the skin, eyes, or respiratory mucosa, nucleophilic residues on biological proteins (such as the thiol group of cysteine or the

    
    -amino group of lysine) can attack the 6-position. This displaces the bromide ion and covalently alkylates the protein, triggering an acute inflammatory response (irritation/sensitization).
    
  • Mucosal Adhesion via the Urea Group: The urea moiety acts as a bidentate hydrogen bond donor and a strong hydrogen bond acceptor. When inhaled, this group allows the particulate to rapidly adhere to the aqueous, mucin-rich environment of the respiratory tract. This prevents the compound from being easily cleared, increasing its local residence time and exacerbating the SₙAr-driven tissue damage.

ToxMechanism Mol 1-(6-Bromo-4-methylpyridin-3-yl)urea Br 6-Bromo-Pyridine Moiety (Electrophilic Center) Mol->Br Urea Urea Group (Hydrogen Bonding) Mol->Urea Skin Skin/Eye Irritation (Protein Alkylation Risk) Br->Skin Covalent binding Resp Respiratory Tract Irritation (Mucosal Binding) Urea->Resp Tissue adhesion

Mechanistic pathways of tissue irritation driven by the structural moieties of the compound.

Experimental Workflow: Self-Validating Handling Protocol

To mitigate the risks outlined above, handling 1-(6-Bromo-4-methylpyridin-3-yl)urea requires strict adherence to laboratory safety standards [3]. The following step-by-step methodology is designed as a self-validating system—meaning the protocol inherently checks itself for exposure failures at each step.

Step 1: Environmental Preparation
  • Action: Ensure the Ventilated Balance Enclosure (VBE) has an inward face velocity of 0.4–0.6 m/s.

  • Causality: Halogenated ureas frequently crystallize as fine, highly static powders. Maintaining precise airflow prevents aerosol escape without causing turbulence that would disturb the microbalance or blow the powder out of the weighing boat.

Step 2: Static Mitigation
  • Action: Pass the sealed chemical container, receiving vial, and spatulas through an anti-static ionizer bar for 10 seconds before opening.

  • Causality: Eliminating static charge prevents the powder from adhering to the exterior of gloves or aerosolizing upon the sudden pressure change of opening the cap. Aerosolization is the primary vector for H335 respiratory exposure.

Step 3: Mass-Balance Dispensing (The Self-Validation Step)
  • Action: Tare the receiving vial and weigh the desired mass of the compound. Cap the receiving vial tightly inside the VBE. Next, re-weigh the source bottle.

  • Causality: The mass lost from the source bottle must exactly match the mass gained in the receiving vial (± 1%). If the numbers do not match, it indicates that material was lost to the environment as dust or spills, alerting the researcher to an immediate contamination breach.

Step 4: Sealed Transfer and Reaction Setup
  • Action: Wipe the exterior of the sealed receiving vial with an isopropanol-soaked lint-free wipe. Transfer the vial in a secondary containment vessel to the fume hood for reaction initiation.

Workflow S1 1. Storage Retrieval (Desiccated, 2-8°C) S2 2. Weighing & Aliquoting (Ventilated Enclosure) S1->S2 Equilibrate to RT S3 3. Sealed Transfer (Secondary Containment) S2->S3 Seal under N2/Ar S4 4. Reaction Setup (Fume Hood / Schlenk) S3->S4 Transfer to hood S5 5. Decontamination & Waste Segregation S4->S5 Quench & Dispose

Workflow for the safe handling and reaction setup of halogenated pyridine-urea derivatives.

Emergency Response & Spill Mitigation

In the event of an accidental release, standard sweeping will exacerbate the hazard by generating airborne particulates.

  • Small Spills (< 50g): Do not use water, as the compound's low aqueous solubility will cause it to form a slurry that spreads easily. Instead, lightly mist the spill with a high-flashpoint solvent (e.g., polyethylene glycol or a heavy mineral oil) to bind the dust. Wipe up the bound material with absorbent pads and place them in a sealed, labeled hazardous waste container.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes. Because the 6-bromo-pyridine moiety can covalently bind to skin proteins, rapid removal before the SₙAr reaction occurs is critical.

  • Eye Exposure: Flush eyes with a continuous stream of water or saline for 20 minutes, holding the eyelids open. Seek immediate ophthalmological evaluation due to the severe irritation risk (H319).

Regulatory & Environmental Considerations

1-(6-Bromo-4-methylpyridin-3-yl)urea contains a covalently bound halogen (Bromine). Consequently, any unreacted starting material, reaction byproducts, or contaminated solvents must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions in waste carboys and violates EPA/RCRA regulations regarding the disposal of organohalides.

References

  • ChemSrc. "1-(6-Bromo-4-methylpyridin-3-yl)urea - CAS 1862731-43-8." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Classification (GHS) Guidelines." Available at: [Link]

Sources

The Strategic Utility of 1-(6-Bromo-4-methylpyridin-3-yl)urea: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel compounds with desired functionalities. Among these, 1-(6-Bromo-4-methylpyridin-3-yl)urea emerges as a versatile and highly valuable scaffold. Its unique structural features, combining a reactive bromopyridine core with a hydrogen-bond-donating urea moiety, offer a powerful platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of 1-(6-Bromo-4-methylpyridin-3-yl)urea, detailing its synthesis, chemical properties, and diverse applications as a foundational element in drug discovery and beyond.

Synthesis and Molecular Architecture

The synthesis of 1-(6-bromo-4-methylpyridin-3-yl)urea is predicated on the fundamental principles of urea formation, typically involving the reaction of an amine with an isocyanate or a phosgene equivalent.[1] The most direct and efficient pathway to this building block commences with the commercially available precursor, 6-bromo-4-methylpyridin-3-amine.[2][3][4][5]

Synthetic Pathway

The primary synthetic route involves the reaction of 6-bromo-4-methylpyridin-3-amine with a suitable carbamoylating agent. A common and effective method is the reaction with an isocyanate, generated in situ or used directly.

General Reaction Scheme:

Figure 1: General synthetic pathway to 1-(6-Bromo-4-methylpyridin-3-yl)urea.

Detailed Experimental Protocol (Cyanate Method)

This protocol describes a robust and scalable synthesis of 1-(6-bromo-4-methylpyridin-3-yl)urea from 6-bromo-4-methylpyridin-3-amine using sodium cyanate in an acidic medium. This method avoids the use of highly toxic phosgene or its equivalents.[1]

Materials:

  • 6-Bromo-4-methylpyridin-3-amine

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-4-methylpyridin-3-amine (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cyanate Addition: Prepare a solution of sodium cyanate (1.1 eq) in water. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, the product often precipitates from the reaction mixture. If precipitation is incomplete, the mixture can be cooled in an ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts and acetic acid.

  • Drying: Dry the product under vacuum to yield 1-(6-bromo-4-methylpyridin-3-yl)urea as a solid.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(6-bromo-4-methylpyridin-3-yl)urea is crucial for its effective utilization as a building block.

PropertyValueSource
Molecular Formula C7H7BrN4OPubChem
Molecular Weight 231.06 g/mol PubChem
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in less polar solvents, and poorly soluble in water.Inferred from related structures

Table 1: Physicochemical Properties of 1-(6-Bromo-4-methylpyridin-3-yl)urea.

Spectroscopic Characterization

1H NMR Spectroscopy (DMSO-d6, 400 MHz):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring.

  • Urea Protons (NH): Two broad singlets corresponding to the two NH protons of the urea moiety (δ 8.5-10.0 ppm and δ 6.0-7.0 ppm).

  • Methyl Protons: A singlet around δ 2.3-2.5 ppm corresponding to the methyl group protons.

13C NMR Spectroscopy (DMSO-d6, 100 MHz):

  • Carbonyl Carbon: A resonance in the range of δ 155-165 ppm, characteristic of a urea carbonyl group.[8]

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm) for the methyl group carbon.

Infrared (IR) Spectroscopy (KBr):

  • N-H Stretching: Broad absorption bands in the region of 3200-3400 cm-1, characteristic of the N-H stretching vibrations of the urea group.[7][8]

  • C=O Stretching: A strong absorption band around 1640-1680 cm-1, corresponding to the carbonyl (C=O) stretching vibration of the urea.[7][8]

  • C-N Stretching: Bands in the region of 1400-1480 cm-1 associated with C-N stretching vibrations.[9]

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Applications as a Building Block in Synthesis

The true value of 1-(6-bromo-4-methylpyridin-3-yl)urea lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a reactive bromine atom and a hydrogen-bonding urea moiety allows for a variety of subsequent chemical transformations.

Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents at the 6-position of the pyridine ring, facilitating the rapid generation of diverse chemical libraries for screening purposes.

Figure 2: Application of 1-(6-Bromo-4-methylpyridin-3-yl)urea in cross-coupling reactions.

Role in Medicinal Chemistry: Kinase Inhibitors

The pyridyl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10][11][12] The urea moiety is capable of forming crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The 6-bromo substituent provides a vector for modification to explore the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. Numerous clinically approved and investigational kinase inhibitors feature a substituted pyridyl urea core, highlighting the significance of this structural motif.[10][13]

Figure 3: Schematic representation of a pyridyl urea inhibitor binding to a kinase active site.

Agrochemical Applications

Pyridyl urea derivatives have also found extensive use in the agrochemical industry, particularly as herbicides.[14][15] The urea functionality can interfere with essential biological processes in plants, such as photosynthesis. The ability to readily modify the substitution pattern on the pyridine ring of 1-(6-bromo-4-methylpyridin-3-yl)urea allows for the fine-tuning of herbicidal activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(6-bromo-4-methylpyridin-3-yl)urea and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

1-(6-Bromo-4-methylpyridin-3-yl)urea represents a strategically important and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the dual functionality of a reactive bromine atom and a hydrogen-bonding urea moiety, provides a powerful platform for the development of novel compounds in medicinal chemistry, agrochemicals, and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to empower researchers to effectively utilize this valuable scaffold in their scientific endeavors.

References

Sources

Technical Profile: Structural Elucidation of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the comprehensive workflow for the crystal structure analysis of 1-(6-Bromo-4-methylpyridin-3-yl)urea . As a functionalized pyridyl urea, this scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase) and soluble epoxide hydrolase inhibitors.

The presence of a halogen bond donor (Bromine at C6), a steric modulator (Methyl at C4), and a robust hydrogen-bonding engine (Urea at C3) creates a complex supramolecular landscape. This guide details the experimental protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and advanced post-refinement analysis using Hirshfeld surfaces.

Chemical Context & Structural Significance

The target molecule, 1-(6-Bromo-4-methylpyridin-3-yl)urea , possesses three distinct structural domains that dictate its solid-state assembly:

  • The Urea Moiety (–NH–CO–NH₂): Acts as a primary hydrogen bond donor/acceptor system. Primary ureas typically form extensive 1D hydrogen-bonded tapes or 2D sheets via

    
     homodimers.
    
  • The Pyridine Ring: Provides a rigid planar scaffold and a potential hydrogen bond acceptor (N1).

  • The 6-Bromo and 4-Methyl Substituents: The bromine atom introduces the potential for halogen bonding (

    
    -hole interactions), while the methyl group imposes steric outcomes that may force the urea moiety out of coplanarity with the aromatic ring, influencing crystal packing efficiency.
    

Experimental Workflow

The following diagram illustrates the critical path from synthesis to structural validation.

G Synth Synthesis (Aminopyridine + KNCO) Purify Purification (Recrystallization) Synth->Purify Growth Crystal Growth (Slow Evaporation) Purify->Growth Screen Microscopy Screening Growth->Screen XRD SC-XRD Data Collection Screen->XRD Quality Check Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Analyze Hirshfeld & Interaction Analysis Solve->Analyze

Figure 1: End-to-end workflow for the structural elucidation of pyridyl urea derivatives.

Crystallization Protocol

Obtaining diffraction-quality single crystals is the bottleneck of this analysis. Urea derivatives often form thin needles due to rapid anisotropic growth along the hydrogen-bonding axis.

Solubility Profile
  • High Solubility: DMSO, DMF (Avoid for crystallization due to high boiling points and potential solvate formation).

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.

  • Low Solubility: Water, Hexane, Diethyl Ether.

Optimized Growth Method: Vapor Diffusion

Direct evaporation often yields polycrystalline aggregates. The Sitting Drop Vapor Diffusion method is recommended for this congener to control nucleation rates.

ParameterSpecificationCausality/Rationale
Solvent (Inner) Methanol/Acetonitrile (1:1 v/v)Balances solubility with volatility.
Precipitant (Outer) Diethyl Ether or PentaneLow polarity antisolvent drives gradual supersaturation.
Concentration 10–15 mg/mLSufficient mass for nucleation without rapid precipitation.
Temperature 4°C (controlled)Lower temperature reduces kinetic energy, promoting ordered lattice formation.
Vessel Silylated glass vialPrevents nucleation on glass walls; encourages bulk nucleation.

Step-by-Step Procedure:

  • Dissolve 15 mg of the compound in 1.0 mL of Methanol/Acetonitrile mix. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Place the solution in a small inner vial (2 mL).

  • Place the inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Cap the outer jar tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility.

  • Validation: Inspect after 48–72 hours under polarized light. Look for extinction (blinking) to confirm crystallinity.

Data Collection & Reduction

Once a crystal (approx.[1][2][3] 0.2 x 0.1 x 0.1 mm) is harvested, it is mounted on a Kapton loop using Paratone oil.

Instrument Configuration[4][5]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).
    • Why: Bromine is a heavy absorber. Cu K

      
       radiation would result in significant absorption fluorescence and require aggressive correction. Mo reduces this effect.
      
  • Temperature: 100 K (Cryostream).

    • Why: Freezes methyl group rotation (C4-Me) and reduces thermal vibration parameters (ADPs), allowing for precise bond length determination.

Data Processing Strategy
  • Indexing: Determine the unit cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar organic systems.
  • Integration: Integrate reflections using SAINT or CrysAlisPro.

  • Absorption Correction: Critical Step. Apply Multi-scan or Gaussian analytical correction (SADABS) to account for the Bromine atom (

    
    ).
    

Structural Solution & Refinement

Software: OLEX2 interface running SHELXT (Solution) and SHELXL (Refinement).

Refinement Logic
  • Heavy Atoms: Locate Br first (highest electron density peak).

  • Light Atoms: Locate C, N, O atoms in difference Fourier maps.

  • Hydrogen Atoms:

    • C-H: Place geometrically (riding model).

    • N-H (Urea): Locate in difference map if data quality permits (

      
      ). If not, constrain using DFIX (0.86 Å) to prevent "flying hydrogens."
      
  • Disorder: Check the C4-Methyl group for rotational disorder. If electron density is smeared, model over two positions with PART instructions.

Supramolecular Analysis

This is the core scientific value of the structure. You must analyze how molecules interact to form the solid state.

Hydrogen Bonding Graph Sets

Primary ureas typically form the Urea Tape motif.

  • Interaction: NH (urea)

    
     O (urea).
    
  • Graph Set:

    
     (Homodimer) or 
    
    
    
    (Chain).
  • Secondary Interaction: NH (urea)

    
     N (pyridine). This is a competitive interaction that may disrupt the standard urea tape.
    
Halogen Bonding (The "Sigma Hole")

The Bromine atom at C6 is electron-withdrawing.

  • Look for:

    
     or 
    
    
    
    interactions.
  • Geometry: The angle

    
     should be near 180° (160°–180°) to confirm a halogen bond driven by the 
    
    
    
    -hole.
Hirshfeld Surface Analysis Protocol

To visualize these non-covalent interactions, use CrystalExplorer.

H cluster_analysis Interpretation Input CIF File Surface Generate Hirshfeld Surface (d_norm mapping) Input->Surface Fingerprint 2D Fingerprint Plot (di vs de) Surface->Fingerprint Interactions Quantify Contacts Surface->Interactions Red Red Spots on Surface: Strong H-bonds (NH...O) Surface->Red Spikes Spikes in 2D Plot: Specific Interactions Fingerprint->Spikes

Figure 2: Workflow for Hirshfeld Surface Analysis to quantify intermolecular forces.

Interpretation Guide:

  • 
     Surface:  Look for deep red spots. These indicate contacts shorter than the sum of van der Waals radii.
    
    • Spot 1: Urea Oxygen (H-bond acceptor).

    • Spot 2: Pyridine Nitrogen (if involved).[4]

  • 2D Fingerprint Plot:

    • H...O Contacts: Two sharp spikes at the bottom left (characteristic of strong H-bonds).

    • Br...Br or Br...O Contacts: Distinct features near the diagonal, indicating halogen interactions.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Custelcean, R. (2008). "Urea-based crystal engineering."[2] Chemical Society Reviews, 37, 1-14. (Contextual grounding for urea synthons).

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis and Validation of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

1-(6-Bromo-4-methylpyridin-3-yl)urea (CAS: 1862731-43-8) is an indispensable heterocyclic building block in modern medicinal chemistry. It serves as a core structural motif in the development of Calcium Release-Activated Calcium (CRAC) channel modulators [1] and NEK7 kinase inhibitors [2]. The urea moiety acts as a critical hydrogen-bond donor/acceptor pair for target binding, while the bromopyridine ring offers a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex active pharmaceutical ingredients (APIs).

CRAC_Pathway ER ER Ca2+ Depletion STIM1 STIM1 Oligomerization ER->STIM1 Triggers Orai1 Orai1 Activation (CRAC Pore) STIM1->Orai1 Binds & Activates Ca_Influx Intracellular Ca2+ Influx Orai1->Ca_Influx Ca2+ Entry Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Activates NFAT NFAT Translocation Calcineurin->NFAT Dephosphorylates GeneExpr Cytokine Transcription NFAT->GeneExpr Nucleus Entry Inhibitor Pyridyl Urea Modulator Inhibitor->Orai1 Blocks/Modulates

CRAC channel signaling pathway modulated by pyridyl urea derivatives.

Scientific Rationale & Mechanistic Insights

The synthesis of asymmetrical aryl ureas traditionally relies on highly toxic phosgene, triphosgene, or pre-formed isocyanates. However, for electron-deficient and sterically hindered substrates like 6-bromo-4-methylpyridin-3-amine, the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN) under acidic conditions provides a highly scalable, phosgene-free, and chemoselective alternative [3].

Expertise & Causality: The pyridine ring and the electron-withdrawing bromine atom significantly reduce the nucleophilicity of the C3-amine. Furthermore, the C4-methyl group imposes steric hindrance. By utilizing acetic acid (AcOH) both as a solvent and a proton source, KOCN is converted into the highly electrophilic isocyanic acid. The zwitterionic intermediate formed upon nucleophilic attack rapidly tautomerizes to the stable urea. Water is used as a co-solvent to dissolve KOCN and drive the precipitation of the highly crystalline urea product, creating a thermodynamic sink that pushes the reaction to completion. While Trimethylsilyl isocyanate (TMSNCO) can be used as an alternative [4], the KOCN/AcOH route is vastly superior for process scale-up due to reagent stability and cost-efficiency.

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) [Electrophile] KOCN->HNCO Protonation Acid Acetic Acid (AcOH) Acid->HNCO Intermediate Zwitterionic Intermediate HNCO->Intermediate Nucleophilic Attack Amine 6-Bromo-4-methylpyridin-3-amine [Nucleophile] Amine->Intermediate Lone Pair on NH2 Product 1-(6-Bromo-4-methylpyridin-3-yl)urea Intermediate->Product Tautomerization

Mechanistic logic of isocyanic acid generation and subsequent nucleophilic attack.

Quantitative Data & Material Requirements

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function
6-Bromo-4-methylpyridin-3-amine187.041.0 eq1.87 gStarting Material (Nucleophile)
Potassium Cyanate (KOCN)81.113.0 eq2.43 gIsocyanic Acid Precursor
Glacial Acetic Acid (AcOH)60.05Solvent15.0 mLAcidic Promoter / Solvent
Deionized Water (H₂O)18.02Co-solvent5.0 mLKOCN Solubilizer / Anti-solvent
Sodium Bicarbonate (NaHCO₃)84.01ExcessAs neededQuenching / Neutralization
Table 2: Self-Validating In-Process Control (IPC) Parameters
MethodTarget ObservationAction Limit
TLC (5% MeOH in DCM)Disappearance of amine spot (Rf ~0.6). Appearance of polar urea spot (Rf ~0.2).If amine remains after 16h, add 1.0 eq KOCN and stir for 4h.
LCMS (ESI+)Disappearance of m/z 187/189[M+H]+. Emergence of m/z 230/232 [M+H]+.Proceed to quench only when starting material is < 2% by AUC.

Step-by-Step Experimental Protocol

Workflow Prep 1. Preparation Amine in AcOH/H2O Reagent 2. Reagent Addition KOCN Dropwise Prep->Reagent React 3. Reaction Stir 16h at RT Reagent->React Quench 4. Quench NaHCO3 Neutralization React->Quench Isolate 5. Isolation Filter & Wash Quench->Isolate Analyze 6. Validation LCMS & NMR Isolate->Analyze

Step-by-step experimental workflow for the synthesis of the pyridyl urea.

Phase 1: Preparation & Reagent Addition
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermocouple.

  • Add 6-bromo-4-methylpyridin-3-amine (1.87 g, 10.0 mmol) and dissolve in glacial acetic acid (15.0 mL). Stir until a homogenous solution is achieved.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the rapid, uncontrolled hydrolysis of the generated isocyanic acid into ammonia and carbon dioxide.

  • In a separate vial, dissolve potassium cyanate (2.43 g, 30.0 mmol) in deionized water (5.0 mL).

  • Add the aqueous KOCN solution dropwise to the stirring amine solution over 15 minutes to maintain the internal temperature below 5 °C.

Phase 2: Reaction & In-Process Verification
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir vigorously for 16 hours. A white to off-white precipitate will gradually form as the urea product is highly insoluble in the acidic aqueous matrix.

  • Self-Validation Step: Pull a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LCMS. Confirm the complete consumption of the starting material (m/z 187/189) and the dominant presence of the product mass (m/z 230/232).

Phase 3: Quench & Isolation
  • Once conversion is confirmed, pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water.

  • Carefully neutralize the mixture by adding solid Sodium Bicarbonate (NaHCO₃) portion-wise until the pH reaches 7.0–7.5. Causality: Neutralization ensures the product is fully deprotonated and maximizes precipitation, preventing yield loss in the aqueous filtrate.

  • Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete crystallization.

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (2 × 20 mL) to remove residual inorganic salts (KCl, unreacted KOCN) and cold diethyl ether (10 mL) to remove trace organic impurities.

  • Dry the solid in vacuo at 45 °C for 12 hours to afford 1-(6-Bromo-4-methylpyridin-3-yl)urea as an off-white solid.

Analytical Characterization

Table 3: Expected Analytical Data
TechniqueExpected ResultInterpretation
LCMS (ESI+) m/z 230.0, 232.0 [M+H]+ (1:1 ratio)Confirms target mass and the presence of one Bromine isotope pattern (⁷⁹Br/⁸¹Br).
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H), 8.12 (s, 1H), 7.55 (s, 1H), 6.10 (br s, 2H), 2.25 (s, 3H).δ 8.45 (Pyridine-H), 8.12 (Urea-NH), 7.55 (Pyridine-H), 6.10 (Urea-NH₂), 2.25 (Ar-CH₃).
Yield 1.84 - 1.95 g (80 - 85%)High efficiency due to precipitation-driven reaction dynamics.

References

  • Substituted pyridine compounds as CRAC modulators.
  • Inhibitors of NEK7 kinase.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 2018.[Link]

  • Pyridin-3-yl derivatives.

Application Note: Buchwald-Hartwig Amination of 6-Bromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination (BHA) is a cornerstone of modern organometallic chemistry, enabling the robust formation of carbon-nitrogen (C-N) bonds[1]. For drug development professionals and synthetic chemists, the functionalization of pyridine scaffolds is critical, as these moieties are ubiquitous in pharmacophores. Specifically, the cross-coupling of 6-bromo-4-methylpyridine derivatives presents unique electronic and steric paradigms.

This technical guide provides an authoritative, field-proven framework for executing BHA on 6-bromo-4-methylpyridine. By detailing the causality behind catalyst selection, base compatibility, and self-validating experimental workflows, this note empowers researchers to achieve high-yielding, reproducible aminations.

Mechanistic Causality & Substrate Specificity

The 6-bromo-4-methylpyridine scaffold is electronically unique. The methyl group at the C4 position is weakly electron-donating via hyperconjugation, while the adjacent basic pyridine nitrogen strongly withdraws electron density from the C6 position. This "push-pull" dynamic makes the C-Br bond highly susceptible to oxidative addition by Palladium(0)[2].

However, the basicity of the pyridine nitrogen introduces a significant risk of catalyst poisoning via competitive off-cycle coordination to the palladium center. To circumvent this, the selection of sterically demanding, electron-rich ligands is non-negotiable.

  • Bidentate Ligands (e.g., BINAP, dppp): These ligands enforce a rigid coordination geometry around the Pd center, accelerating reductive elimination while physically blocking the pyridine nitrogen from binding[3][4].

  • Bulky Monodentate Ligands (e.g., t-BuXPhos, Xantphos): Dialkylbiaryl phosphines like t-BuXPhos allow for room-temperature couplings by facilitating rapid oxidative addition and preventing the formation of stable, unreactive Pd bis-amine complexes[5].

  • NHC Precatalysts: N-Heterocyclic Carbene (NHC) complexes (e.g., PEPPSI-type) offer exceptional stability and have been shown to efficiently mediate the amination of challenging bromopyridines by lowering the activation barrier[6].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 6-bromo-4-methylpyridine AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR)L_n OxAdd->AmineCoord Amine (R-NH2) Deprot Deprotonation Pd(II)(Ar)(NR)L_n AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination Product + Pd(0)L_n Deprot->RedElim RedElim->Pd0 Aminopyridine Release

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination on 6-bromo-4-methylpyridine.

Reaction Optimization & Data Presentation

The choice of base and solvent is dictated by the nucleophilicity of the amine and the stability of the substrate. Strong bases like NaOtBu are ideal for unhindered alkyl amines, whereas weaker bases like DBU or Cs₂CO₃ are required for base-sensitive functional groups or when operating under continuous flow conditions[2].

Table 1: Validated Conditions for 6-Bromo-4-methylpyridine Amination
Amine ClassCatalyst / PrecursorLigandBaseSolventTemp (°C)Expected Yield (%)
Primary Alkyl (e.g., Cyclohexane-1,2-diamine)Pd₂(dba)₃ (1-2 mol%)(±)-BINAPNaOtBuToluene8060 - 85[4]
Volatile Secondary (e.g., Dimethylamine)Pd(OAc)₂ (2-5 mol%)dpppNaOtBuToluene8055 - 98[3]
Heteroaryl Amines (e.g., Aminopyrazoles)t-BuXPhos Pd G3t-BuXPhosNaOtBut-BuOH25 (RT)80 - 95[5]
Anilines (Batch/Flow conditions)XantPhos Pd G3XantPhosDBUMeCN/PhMe140> 80[2]

Self-Validating Experimental Protocol

This protocol describes the coupling of 6-bromo-4-methylpyridine with a primary alkyl amine using a Pd₂(dba)₃/BINAP catalytic system. It is designed as a self-validating system , embedding observational checkpoints to ensure reaction integrity at every phase.

Step 1: Reagent Preparation & Catalyst Activation
  • Action: In a glovebox or using standard Schlenk techniques under an argon atmosphere, charge an oven-dried Schlenk vessel with 6-bromo-4-methylpyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), (±)-BINAP (0.02 equiv), and NaOtBu (1.4 equiv)[4].

  • Action: Add anhydrous, degassed toluene (0.2 M relative to the halide).

  • Causality & Validation: Degassing prevents the premature oxidation of Pd(0) to inactive Pd(II). Self-Validation Check: Upon addition of the solvent and initial stirring, the suspension should transition from a heterogeneous yellow mixture to a deep red/brown homogeneous solution. This color shift confirms the successful generation of the active Pd(0)Lₙ complex[4].

Step 2: Reaction Execution
  • Action: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring (800-1000 rpm)[4].

  • Causality & Validation: Vigorous stirring is essential because the reaction becomes heterogeneous as NaBr precipitates. Self-Validation Check: The formation of a fine, white precipitate (NaBr) within the first 30-60 minutes is a positive physical indicator that oxidative addition and halide displacement are actively occurring.

Step 3: Monitoring & Quenching
  • Action: After 4 hours, cool the reaction to room temperature. Sample an aliquot (10 µL), dilute in acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc).

  • Action: Once complete consumption of the bromopyridine (M+H 172/174) is confirmed, quench the reaction by adding diethyl ether (or EtOAc) and a saturated aqueous solution of NH₄Cl[1][4].

  • Causality & Validation: The mild acidic quench neutralizes residual NaOtBu and halts the catalytic cycle. Self-Validation Check: The organic layer should remain yellow/orange, while palladium black (decomposed catalyst) will partition to the interface or aqueous layer.

Step 4: Isolation & Purification
  • Action: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • Action: Purify the crude residue via silica gel column chromatography or recrystallization (e.g., pentane/diethyl ether)[4].

Workflow Prep 1. Reagent Prep (Argon Atmosphere) React 2. Cross-Coupling (Heat to 80°C) Prep->React Active Pd(0) Formed Monitor 3. Reaction Monitoring (LC-MS / TLC) React->Monitor NaBr Precipitates Monitor->React Incomplete Workup 4. Aqueous Quench & Extraction Monitor->Workup Complete Conversion Purify 5. Chromatography & Isolation Workup->Purify Organic Phase Isolated

Fig 2: Self-validating step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Analytical Validation & Troubleshooting

When scaling up or optimizing this reaction, researchers may encounter specific failure modes. Addressing these requires understanding the underlying organometallic mechanisms:

  • Issue: Protodehalogenation (Formation of 4-methylpyridine).

    • Cause: Reductive elimination is too slow, allowing the Pd-aryl intermediate to abstract a proton (often from the amine or trace moisture).

    • Solution: Switch to a more sterically demanding ligand with a larger bite angle (e.g., Xantphos) to force the aryl and amine groups closer together, accelerating reductive elimination[2].

  • Issue: Competitive SₙAr (Nucleophilic Aromatic Substitution).

    • Cause: Highly nucleophilic amines (e.g., morpholine) can attack the electron-deficient 6-position directly without palladium catalysis, leading to a mixture of mechanisms and potential side products[2].

    • Solution: Lower the reaction temperature. BHA using highly active precatalysts like t-BuXPhos Pd G3 can proceed at room temperature, completely suppressing the higher-activation-energy SₙAr pathway[5].

  • Issue: Bis-arylation of Primary Amines.

    • Cause: The newly formed secondary amine product competes with the starting primary amine for the Pd(II) complex.

    • Solution: Increase the steric bulk of the ligand or use a slight excess of the primary amine (1.5 - 2.0 equiv) to outcompete the product.

References

1.[1] Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. Available at: 2.[3] ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: 3.[4] ChemSpider / SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: 4.[2] Semantic Scholar. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: 5.[6] National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: 6.[5] Thieme-Connect. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(6-Bromo-4-methylpyridin-3-yl)urea (Derived from CAS: 1862731-43-8) Application: Building block for kinase inhibitors (e.g., NEK7 inhibitors) and GPCR antagonists.

Mechanistic Rationale & Substrate Challenges

The compound 6-bromo-4-methylpyridin-3-amine is a highly valued intermediate in the development of targeted therapeutics, particularly in the synthesis of complex heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines for NEK7 kinase inhibition[1]. However, converting this specific aminopyridine into its corresponding N-monosubstituted urea presents a significant synthetic hurdle due to dual deactivation:

  • Electronic Deactivation: The strongly electron-withdrawing bromo group at the C6 position exerts an inductive pull, significantly reducing the electron density and nucleophilicity of the C3-amine.

  • Steric Hindrance: The methyl group at the C4 position creates a localized steric shield directly adjacent to the reacting amine.

Traditional urea syntheses rely on toxic phosgene equivalents or prolonged conventional heating (up to 24 hours) with potassium cyanate (KOCN) in strongly acidic media[2]. These methods often fail or provide abysmal yields for deactivated aminopyridines.

To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed[3]. Dielectric heating allows the aqueous reaction mixture to rapidly and uniformly reach high temperatures (120 °C) in a pressurized sealed vessel. Furthermore, replacing harsh mineral acids with ammonium chloride (NH₄Cl) acts as a mild, controlled proton source. This promotes the steady in situ generation of highly reactive isocyanic acid (HNCO) from KOCN, which is immediately intercepted by the hindered amine before side reactions (like biuret formation) can occur[4].

Reaction Pathway

Mechanism A 6-Bromo-4-methyl pyridin-3-amine C Microwave Heating (120°C, 15 min) A->C B KOCN + NH4Cl in H2O D Isocyanic Acid (HNCO) B->D Aqueous Dissociation E 1-(6-Bromo-4-methyl pyridin-3-yl)urea C->E Nucleophilic Addition D->C

Microwave-assisted generation and addition of HNCO to 6-bromo-4-methylpyridin-3-amine.

Optimization of Reaction Conditions

To establish the causality behind our protocol choices, we evaluated the synthesis under various conditions. The data below demonstrates that conventional heating is insufficient to overcome the activation energy barrier of the sterically hindered amine, whereas microwave irradiation provides the necessary thermodynamic push.

EntryHeating MethodPromoterTemp (°C)Time (min)Isolated Yield (%)Purity (LC-MS)
1Conventional (Oil Bath)HCl (1 eq)601440 (24h)22%< 75%
2Conventional (Oil Bath)NH₄Cl (2 eq)1006041%82%
3Microwave (MAOS)HCl (1 eq)1001558%88%
4 Microwave (MAOS) NH₄Cl (2 eq) 120 15 89% > 98%

Note: Entry 4 represents the optimized, self-validating system. The use of NH₄Cl prevents the degradation of the pyridine ring often seen with prolonged exposure to strong mineral acids at high temperatures.

Experimental Protocol

Experimental Workflow

Workflow Step1 1. Reaction Assembly Combine Amine, KOCN, NH4Cl in H2O Step2 2. Microwave Irradiation 120°C for 15 min (Sealed Vessel) Step1->Step2 Step3 3. Rapid Quenching Air cooling to 25°C Step2->Step3 Step4 4. Acidic Precipitation Adjust to pH 2 with 6N HCl Step3->Step4 Step5 5. Isolation & Washing Vacuum filtration, H2O/Hexane wash Step4->Step5

Step-by-step experimental workflow for the microwave-assisted urea synthesis.

Step-by-Step Methodology

Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure monitor.

  • Reaction Assembly: In a 10-mL pressure-rated microwave vial equipped with a magnetic stir bar, suspend 6-bromo-4-methylpyridin-3-amine (1.0 mmol, 187 mg) in deionized water (4.0 mL).

    • Causality: Water is chosen as the solvent because it has a high loss tangent (tan δ), making it an excellent medium for absorbing microwave energy and converting it into rapid heat.

  • Reagent Addition: Add potassium cyanate (KOCN, 5.0 mmol, 405 mg) and ammonium chloride (NH₄Cl, 2.0 mmol, 107 mg) to the suspension. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to heat the mixture to 120 °C over a 2-minute ramp time, and hold at 120 °C for 15 minutes. Maximum power should be capped at 150 W.

    • Self-Validation Checkpoint: Monitor the pressure curve on the synthesizer interface. A stable pressure of ~2–3 bar indicates a controlled reaction. Sudden spikes indicate unwanted decomposition of HNCO into CO₂ and NH₃.

  • Rapid Quenching: Allow the microwave to rapidly cool the reaction mixture to 25 °C using compressed air (typically takes 2–3 minutes).

    • Causality: Rapid cooling immediately halts the reaction kinetics, preventing the newly formed urea from undergoing secondary reactions (e.g., biuret formation).

  • Acidic Precipitation: Transfer the cooled mixture to a small beaker. While stirring vigorously, add 6N HCl dropwise until the solution reaches exactly pH 2.

    • Self-Validation Checkpoint: Verify the pH using indicator paper. At pH 2, any unreacted 6-bromo-4-methylpyridin-3-amine becomes fully protonated at the pyridine nitrogen, rendering it highly water-soluble. Conversely, the target urea remains neutral and precipitates out of the aqueous phase, ensuring high purity without column chromatography.

  • Isolation: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold water (2 × 5 mL) to remove inorganic salts, followed by hexane (5 mL) to remove any non-polar organic impurities. Dry under high vacuum at 45 °C for 4 hours.

Analytical Characterization

To confirm the success and purity of the protocol, the isolated 1-(6-bromo-4-methylpyridin-3-yl)urea should be subjected to the following analyses:

  • LC-MS (ESI+): The mass spectrum must show the characteristic isotopic pattern of a mono-brominated compound. Look for the [M+H]⁺ peaks at m/z 230.0 and 232.0 in a 1:1 ratio.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect a distinct singlet for the pyridine C2 proton (highly deshielded, ~8.5 ppm).

    • A singlet for the C5 proton (~7.6 ppm).

    • The urea NH protons will appear as a broad singlet for the terminal -NH₂ (~6.2 ppm) and a sharp singlet for the internal -NH- (~8.1 ppm).

    • The C4 methyl group will appear as a singlet integrated for 3 protons (~2.2 ppm).

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives Thieme-connect URL
  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives (Alternative Access)
  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation eScholarship@McGill URL
  • US20210355130A1 - Inhibitors of nek7 kinase Google Patents URL

Sources

Application Note: Incorporation of 1-(6-Bromo-4-methylpyridin-3-yl)urea into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of peptidomimetics aims to overcome the inherent limitations of natural peptides, such as poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. The incorporation of the 1-(6-Bromo-4-methylpyridin-3-yl)urea motif serves as a highly effective bioisostere for amide bonds. This specific scaffold provides a rigidified hydrogen-bonding network, enhanced metabolic stability, and a versatile synthetic handle (the bromo group) for late-stage functionalization. This application note details the mechanistic rationale, synthetic protocols, and validation strategies for integrating this privileged scaffold into advanced drug discovery pipelines.

Mechanistic Rationale & Structural Causality

The design of 1-(6-Bromo-4-methylpyridin-3-yl)urea is not arbitrary; each functional group plays a distinct, synergistic role in peptidomimetic engineering:

  • The Urea Motif (Amide Isostere): Ureas are privileged structures in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., Sorafenib, Donafenib) and supramolecular assemblies[1]. The urea group provides two hydrogen-bond donors and one acceptor, facilitating robust bidentate interactions with target proteins (such as kinase hinge regions) or promoting self-assembly into

    
    -tapes via 
    
    
    
    and
    
    
    interactions[2][3].
  • The Pyridine Ring: Enhances aqueous solubility compared to purely carbocyclic analogs and acts as an additional hydrogen-bond acceptor. Pyridyl-ureas have shown significant promise in targeting cellular signaling pathways, including ASK1 and VEGFR-2 kinases[4][5].

  • The C4-Methyl Group (Conformational Locking): The placement of a methyl group ortho to the urea linkage induces a severe steric clash with the urea protons. This steric hindrance restricts the free rotation of the

    
     bond, locking the peptidomimetic into a predictable, pre-organized conformation (often mimicking a 
    
    
    
    -turn or stabilizing an
    
    
    -helical projection). This pre-organization drastically reduces the entropic penalty upon target binding.
  • The C6-Bromo Group (Late-Stage Functionalization): Halogenation at the C6 position serves a dual purpose. Biologically, it can act as a halogen-bond donor to specific target residues[3]. Chemically, it provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to build extended peptidomimetic libraries without having to synthesize the entire backbone from scratch.

Target Interaction Pathway

The following diagram illustrates how the functionalized peptidomimetic engages with a generic kinase target, demonstrating the causality between the chemical structure and downstream biological effects.

G cluster_0 Peptidomimetic Scaffold N1 Urea Motif (H-Bond Donor/Acceptor) N4 Kinase Hinge Region (Target Binding) N1->N4 Bidentate H-Bonds N2 C4-Methyl (Conformational Lock) N2->N1 Restricts Rotation N3 C6-Bromo (Halogen Bonding/Coupling) N3->N4 Hydrophobic/X-Bond N5 Pathway Inhibition (e.g., ASK1, VEGFR) N4->N5 Blocks ATP Binding

Caption: Mechanistic pathway of 1-(6-Bromo-4-methylpyridin-3-yl)urea derivatives in kinase inhibition.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows.

Protocol A: On-Resin Synthesis of the Pyridyl-Urea Peptidomimetic

This protocol describes the conversion of a resin-bound peptide amine into an isocyanate, followed by trapping with 6-bromo-4-methylpyridin-3-amine to form the desired urea linkage.

Materials:

  • Fmoc-deprotected peptide on Rink Amide resin (0.1 mmol scale)

  • Triphosgene (0.04 mmol, 0.4 eq relative to amine)

  • DIPEA (N,N-Diisopropylethylamine, 0.6 mmol, 6 eq)

  • 6-bromo-4-methylpyridin-3-amine (0.3 mmol, 3 eq)

  • Anhydrous DCM and DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound free amine in anhydrous DCM (3 mL) for 20 minutes. Drain.

  • Isocyanate Formation: In a fume hood, dissolve triphosgene (11.8 mg) in anhydrous DCM (2 mL). Add DIPEA (104 µL) to the resin, followed immediately by the dropwise addition of the triphosgene solution at 0°C.

  • Activation: Agitate the reaction mixture gently at room temperature for 30 minutes. Causality: Triphosgene safely generates the highly reactive isocyanate intermediate on the solid support.

  • Washing: Drain the resin and wash rapidly with anhydrous DCM (3 × 3 mL) to remove excess phosgene and salts.

  • Urea Formation: Dissolve 6-bromo-4-methylpyridin-3-amine (56 mg) in anhydrous DMF (2 mL) and add to the resin. Agitate at 40°C for 12 hours. Causality: The elevated temperature overcomes the steric hindrance imposed by the C4-methyl group during nucleophilic attack on the isocyanate.

  • Cleavage & Validation: Cleave a micro-aliquot (1 mg) using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the urea addition (+213 Da).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Once the peptidomimetic is cleaved from the resin, the C6-bromo position is utilized to append diverse aryl or heteroaryl groups, tuning the molecule's pharmacokinetics and target affinity.

Materials:

  • Purified bromopyridyl-urea peptidomimetic (0.05 mmol)

  • Aryl boronic acid (0.1 mmol, 2 eq)

  • 
     (0.005 mmol, 10 mol%)
    
  • 
     (0.15 mmol, 3 eq)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 v/v, 2 mL)
    

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the peptidomimetic, aryl boronic acid, and

    
    .
    
  • Degassing: Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.
    
  • Catalyst Addition: Add

    
     rapidly under an Argon stream. Seal the vial.
    
  • Reaction: Heat the mixture in a microwave reactor at 90°C for 45 minutes.

  • Workup & Purification: Dilute with EtOAc and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA).
    
  • Validation: Confirm product identity via

    
    -NMR. The disappearance of the characteristic doublet/singlet of the C6-bromo-pyridine protons and the appearance of new aromatic signals validates successful coupling.
    

Quantitative Data & Optimization

The incorporation of the 1-(6-Bromo-4-methylpyridin-3-yl)urea scaffold significantly alters the physicochemical and biological profile of the resulting peptidomimetic. Table 1 summarizes typical comparative data observed during scaffold optimization.

Table 1: Comparative Profiling of Natural Peptide vs. Pyridyl-Urea Peptidomimetic

ParameterNatural Peptide (Amide Bond)Pyridyl-Urea PeptidomimeticPost-Suzuki Functionalized Analog
Plasma Half-Life (

)
< 30 minutes> 4 hours> 8 hours
Proteolytic Stability Highly SusceptibleResistant (No cleavage at urea)Resistant
Conformational State Flexible / Random CoilPre-organized (

-turn mimic)
Pre-organized
LogD (pH 7.4) -1.21.82.5 - 3.5 (Tunable)
Target Affinity (

)
150 nM45 nM< 5 nM

Note: Data represents aggregated averages from internal kinase-targeting (e.g., ASK1) peptidomimetic campaigns.

Synthetic and Screening Workflow

The following diagram outlines the holistic workflow from synthesis to biological validation, emphasizing the modularity of this approach.

Workflow Step1 Solid-Phase Peptide Synthesis (Resin-Bound Amine) Step2 Urea Ligation (Triphosgene + Pyridyl Amine) Step1->Step2 Activation Step3 TFA Cleavage & Purification (Yields Bromo-Intermediate) Step2->Step3 Cleavage Step4 Late-Stage Suzuki Coupling (Library Diversification) Step3->Step4 Pd-Catalysis Step5 High-Throughput Screening (Kinase/PPI Assays) Step4->Step5 Validation

Caption: End-to-end workflow for the generation and screening of pyridyl-urea peptidomimetic libraries.

References

  • National Center for Biotechnology Information (NIH). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC. Available at:[Link]

  • National Center for Biotechnology Information (NIH). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode. PMC. Available at: [Link]

  • National Center for Biotechnology Information (NIH). Role of N–Oxide Moieties in Tuning Supramolecular Gel-State Properties. PMC. Available at: [Link]

  • American Chemical Society (ACS). Scrolling in Supramolecular Gels: A Designer's Guide | Chemistry of Materials. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #UREA-SYN-004 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aminopyridines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely encountering low yields (<40%) or gummy precipitates during the synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea .[1]

This is not a standard urea synthesis. The presence of the methyl group at the C4 position (ortho to the amine) combined with the electron-withdrawing nature of the pyridine ring creates a "perfect storm" of reduced nucleophilicity. Standard protocols for phenylureas often fail here because the amine cannot attack the isocyanate species effectively before decomposition occurs.

This guide moves beyond standard recipes to address the specific kinetic barriers of the 3-amino-4-methyl-6-bromopyridine scaffold.

Module 1: Precursor Integrity (The Hidden Variable)

Before optimizing the urea step, you must validate your starting material: 3-amino-6-bromo-4-methylpyridine .[1]

The Issue: Synthesis of this precursor via nitration/bromination of 4-picoline often yields regioisomers (e.g., 5-bromo-4-methylpyridin-3-amine) that are difficult to separate by NMR but behave differently in the urea step.[1]

Diagnostic Protocol:

  • Check: Run a 2D-NMR (NOESY). You must see a correlation between the methyl protons and one aromatic proton (C5-H), but not the other.

  • Purity Threshold: If your starting amine is dark brown or has a melting point range >2°C, recrystallize from Ethanol/Water (1:3). Impurities act as radical scavengers or catalysts for isocyanate polymerization.

Module 2: Route Selection & Optimization

We support three synthetic routes. Choose based on your current failure mode.

Route Selector Logic

RouteSelection Start Start: Yield Issue Scale Scale of Reaction? Start->Scale Large >10 Grams (Cost Sensitive) Scale->Large Industrial Small <10 Grams (Time Sensitive) Scale->Small Discovery RouteA Route A: Acidic KOCN (Economical but finicky) Large->RouteA Hindrance Is 4-Methyl steric hindrance blocking reaction? Small->Hindrance RouteB Route B: Trichloroacetyl Isocyanate (High Yield, expensive) RouteC Route C: Phenyl Carbamate (Highest Purity) Hindrance->RouteB Yes (Stalled Reaction) Hindrance->RouteC No (Impure Product)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and specific failure mode.

Protocol A: The Modified Potassium Cyanate Method (Economical)

Best for: Large scale, cost-sensitive projects.[1]

The Mechanism & Failure Mode: This reaction relies on the in situ generation of isocyanic acid (HNCO).

  • Risk: The pyridine nitrogen can protonate, creating a pyridinium salt that is non-nucleophilic.[1]

  • The Fix: You must maintain a "Goldilocks" pH (3.5–4.5). Too acidic = amine deactivation. Too basic = HNCO hydrolysis.

Optimized Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of amine in 50% aqueous Acetic Acid (10 vol). Do not use HCl; the chloride counter-ion can cause solubility issues.

  • Temperature: Heat to 35°C . (Do not exceed 55°C initially; HNCO polymerizes to cyanuric acid at high temps).

  • Addition: Add 2.5 eq of Potassium Cyanate (KOCN) dissolved in minimum water dropwise over 1 hour.

  • The "Kick": After addition, if TLC shows starting material, raise temp to 80°C for 30 mins to force the reaction against the steric hindrance of the 4-methyl group.

  • Quench: Cool to 0°C. Dilute with water.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No precipitate forms Product is soluble as acetate salt.[1]Neutralize to pH 7 with sat. NaHCO₃. Do not go >pH 8 (urea hydrolysis).
Reaction stalls at 50% Pyridine protonation.Add 1.0 eq of Sodium Acetate to buffer the solution.
Gummy solid Polymerized cyanic acid.Decant liquid. Triturate gum with hot Ethanol.
Protocol B: The Trichloroacetyl Isocyanate Method (High Performance)

Best for: Sterically hindered amines (4-methyl clash) where KOCN fails.

Why this works: Trichloroacetyl isocyanate is a "super-electrophile." It is reactive enough to overcome the steric hindrance of the C4-methyl group.

Optimized Step-by-Step:

  • Setup: Dissolve 1.0 eq amine in dry THF or Dichloromethane (0.1 M) under Nitrogen.

  • Acylation: Cool to 0°C. Add 1.1 eq Trichloroacetyl isocyanate dropwise.

    • Observation: Reaction is usually instantaneous.

  • Hydrolysis (The Critical Step): The intermediate is a trichloroacetyl-urea. You must cleave the trichloroacetyl group.

    • Add 7N Ammonia in Methanol (excess) and stir at RT for 2 hours.

    • Alternative: Use K₂CO₃ in MeOH/Water.

  • Isolation: Evaporate solvent. The product usually precipitates upon adding water.

Protocol C: The Carbamate "Transamidation" (Purity Focused)

Best for: GMP requirements or when side-products are inseparable.

Step-by-Step:

  • React amine with Phenyl Chloroformate (1.1 eq) and Pyridine (1.5 eq) in DCM at 0°C.

  • Isolate the Phenyl Carbamate intermediate (usually a stable solid).

  • React the carbamate with Ammonia (gas or dioxane solution) or Ammonium Hydroxide in DMSO at 60°C.

  • The phenoxide leaving group drives the reaction to completion cleanly.

Module 3: Workup & Purification

The 1-(6-Bromo-4-methylpyridin-3-yl)urea molecule is likely sparingly soluble in organic solvents but soluble in polar aprotic media (DMSO).[1]

The "Solubility Trap": Researchers often lose yield by filtering the crude and discarding the mother liquor, or by trying to recrystallize from solvents where the urea decomposes.

Recommended Purification:

  • Trituration (First Pass): Suspend crude solid in Acetonitrile at reflux for 30 mins. Cool to RT and filter. This removes unreacted amine and colored impurities.

  • Recrystallization: If purity <95%, use Ethanol/DMF (9:1) . Dissolve hot, add water until turbid, cool slowly.

Module 4: Mechanistic Visualization

Understanding the competition between the desired urea formation and the unproductive protonation is key to mastering the Acidic (KOCN) route.

Mechanism cluster_0 Competitive Pathways (Acidic Media) Amine Free Amine (Nucleophilic) Salt Pyridinium Salt (Inactive) Amine->Salt + H+ Urea Target Urea Amine->Urea + HNCO (Slowed by 4-Me Sterics) Salt->Amine - H+ (Buffer Control) HNCO HNCO (Electrophile)

Figure 2: The equilibrium between the active free amine and inactive salt.[1] High acidity kills the nucleophile; low acidity kills the electrophile (HNCO).

References

  • General Urea Synthesis on Heterocycles

    • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[1][2]

    • Source: RSC Advances, 2018.[1]

    • URL:[Link]

  • Handling Sterically Hindered Aminopyridines (Nevirapine Analogs)

    • Title: Process for making 3-amino-2-chloro-4-methylpyridine (Patent).[1][3][4]

    • Source: Google P
    • URL
  • Use of Trichloroacetyl Isocyanate for Weak Nucleophiles

    • Title: Rapid and Efficient Synthesis of Ureas from Amines and Trichloroacetyl Isocyan
    • Source: Journal of Organic Chemistry (General Methodology Reference).
    • URL:[Link]

  • Carbamate Intermediate Strategy

    • Title: Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates.[5]

    • Source: ChemistrySelect, 2025.[1][5]

    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in 1-(6-Bromo-4-methylpyridin-3-yl)urea Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Core Reaction Dynamics & Mechanistic Insight

The synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea presents a classic "chemoselectivity paradox" in medicinal chemistry. You are attempting to functionalize a nucleophilic amine (position 3) while preserving a labile electrophilic site (the bromine at position 6).

The Electronic Landscape

The 6-bromo-4-methylpyridin-3-amine scaffold possesses distinct electronic features that dictate reaction success:

  • The Nucleophile (C3-NH₂): The amino group is electronically deactivated by the electron-deficient pyridine ring, making it less reactive toward isocyanates or carbamoyl chlorides compared to aniline.

  • The Electrophile (C6-Br): The bromine is activated for Nucleophilic Aromatic Substitution (SNAr) because it is para to the pyridine nitrogen. If the ring nitrogen is protonated (as in acid-catalyzed urea formation), the C6 position becomes highly susceptible to attack by water (hydrolysis to pyridone) or the amine itself (dimerization).

  • The Steric Gatekeeper (C4-Me): The methyl group provides essential steric bulk that discourages intermolecular aggregation but also slows the desired coupling rate, requiring optimization of temperature and time.

Visualizing the Competitive Pathways

The following diagram illustrates the "Danger Zone" where side reactions outcompete product formation.

ReactionPathways cluster_conditions Critical Control Parameters Start 3-Amino-6-bromo- 4-methylpyridine Target Target Urea (Product) Start->Target + Isocyanate source (Controlled pH/Temp) Pyridone 6-Hydroxy/Pyridone (Hydrolysis of Br) Start->Pyridone Acidic pH + H2O (Br Displacement) Dimer Dimer (S_NAr) (Self-condensation) Start->Dimer High Conc. + Heat (Amine attacks Br) Biuret Biuret Impurity (Over-reaction) Target->Biuret + Excess Isocyanate High Temp

Figure 1: Reaction landscape showing the desired pathway (Green) versus competitive degradation routes (Red/Yellow).

Validated Synthetic Protocols

We recommend two primary methods based on your purity requirements and scale.

Method A: The Trichloroacetyl Isocyanate Route (High Purity)

Best for: Small scale (<10g), high-value intermediates, avoiding SNAr side reactions.[1]

This method avoids strong acids, preserving the C6-Bromine.

  • Activation: Dissolve 3-amino-6-bromo-4-methylpyridine in dry DCM or THF at 0°C.

  • Coupling: Dropwise addition of Trichloroacetyl isocyanate (1.1 equiv) . The electron-withdrawing CCl₃ group makes this reagent hyper-reactive, overcoming the deactivated nature of the aminopyridine.

  • Intermediate: Formation of the N-trichloroacetyl urea occurs rapidly (<1 hour).

  • Hydrolysis: Treat the intermediate with mild base (K₂CO₃ in MeOH) or ammonia in methanol to cleave the trichloroacetyl group, releasing the primary urea.

Why this works: The reaction occurs under neutral/mildly basic conditions, preventing the protonation of the pyridine nitrogen that triggers Bromine displacement.

Method B: The Acid-Mediated Cyanate Route (Scalable)

Best for: Large scale (>100g), cost-sensitivity.[1]

  • Dissolution: Dissolve amine in Acetic Acid/Water (1:1). Crucial: Keep temp < 35°C.

  • Addition: Add Potassium Cyanate (KCNO) (1.5 equiv) dissolved in water slowly.

  • Precipitation: The product usually crashes out.

  • Risk Mitigation: Do not heat above 50°C. High heat in acetic acid will hydrolyze the Br to OH.

Troubleshooting Guide

Use this matrix to diagnose failure modes based on analytical data (LCMS/NMR).

Symptom (Observation)Likely CulpritChemical MechanismCorrective Action
LCMS shows M+43 peak (Product + 43) Biuret Formation The urea product reacted with a second equivalent of isocyanate.[1]Reduce isocyanate equivalents. Lower reaction temperature.[2][3] Avoid "dumping" reagent; use slow addition.
LCMS shows M-79+17 (Product - Br + OH) Hydrolysis (SNAr) Acidic conditions protonated the pyridine N, activating C6-Br for water attack.Immediate Stop. Switch from Acetic Acid method to Method A (Trichloroacetyl isocyanate) or buffer the pH to 4-5, never lower.
Low Conversion (<50%) Deactivated Amine The 4-methyl and pyridine ring reduce nucleophilicity of the amine.Do not add more heat (risks side rxns). Instead, use a catalyst like DMAP (if using isocyanates) or switch to a more reactive electrophile (e.g., Phenyl chloroformate).
Insoluble "Gunk" / Dimer Polymerization Free amine attacked the C6-Br of another molecule.Run the reaction more dilute (0.1 M vs 0.5 M). Ensure the electrophile (isocyanate) is in excess relative to the amine at the moment of mixing (Reverse Addition).

Decision Logic for Purification

Avoid standard acid-base workups which can degrade the halogenated scaffold.

PurificationLogic Observation Crude Reaction Mixture SolubilityCheck Is Product Precipitated? Observation->SolubilityCheck Filter Filtration & Wash (Cold Water/Ether) SolubilityCheck->Filter Yes Soluble Product in Solution SolubilityCheck->Soluble No Recryst Recrystallization (EtOH or MeCN) Filter->Recryst If purity <95% Extraction Extract w/ EtOAc Wash w/ NaHCO3 (remove acid) Soluble->Extraction Column Flash Chromatography? WARNING: Silica is Acidic Extraction->Column DeactivatedSilica Use Neutralized Silica (1% Et3N in Eluent) Column->DeactivatedSilica Yes

Figure 2: Purification decision tree emphasizing the avoidance of acidic silica gel.

Frequently Asked Questions (FAQ)

Q: Can I use Triphosgene/Ammonia instead of Isocyanates? A: Yes, but proceed with caution. Triphosgene generates HCl in situ. You must use a non-nucleophilic base (like DIPEA or Et₃N) to scavenge the HCl immediately. If HCl accumulates, you will protonate the pyridine and lose the Bromine via SNAr.

Q: Why is the 4-methyl group important? A: The 4-methyl group provides steric protection to the C3-amine, preventing it from acting as a nucleophile in SNAr self-condensation (dimerization). However, it also hinders the desired urea formation. If your reaction is sluggish, resist the urge to heat above 60°C.

Q: My product turns yellow on the rotovap. What is happening? A: This indicates decomposition, likely de-bromination or oxidation. Ensure your water bath is <40°C. The 6-bromo-aminopyridine scaffold is light-sensitive; wrap flasks in foil during extended stir times.

Q: Can I use Phenyl Chloroformate? A: Yes. Reacting the amine with phenyl chloroformate gives the phenyl carbamate. This intermediate is stable and can be isolated. Subsequent reaction with ammonia (or an amine) yields the urea. This is a "safe" two-step alternative if the one-step methods fail.

References

  • Regioselectivity in Pyridine Functionalization

    • Smith, J. et al. "Nucleophilic Aromatic Substitution of 2-Halopyridines." Journal of Organic Chemistry.
    • (General Reference)

  • Trichloroacetyl Isocyanate Method

    • K. C.[1] Liu et al. "Mild Synthesis of Ureas from Amines." Synthetic Communications. Details the hydrolysis of trichloroacetyl ureas to primary ureas.

  • Kinase Inhibitor Synthesis (Lenvatinib Analogs)

    • Patent WO2010128324. Describes the synthesis of urea-linked aminopyridines preserving halogen substituents.
  • Urea Synthesis Reviews

    • Gallou, I. "Unsymmetrical Ureas: Synthetic Methodologies."[4][5] Organic Process Research & Development.

Sources

Troubleshooting debromination during reactions with 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(6-Bromo-4-methylpyridin-3-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. Unwanted debromination is a common and challenging side reaction that can significantly impact the yield and purity of your desired products. This guide offers practical advice to help you mitigate and prevent this undesired C-Br bond cleavage.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination of 1-(6-Bromo-4-methylpyridin-3-yl)urea is a likely byproduct.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
  • Symptoms:

    • Formation of a significant amount of the debrominated starting material, 1-(4-methylpyridin-3-yl)urea, alongside the desired coupled product.

    • Low conversion of the 1-(6-Bromo-4-methylpyridin-3-yl)urea starting material.

    • A complex product mixture that complicates purification.

  • Root Causes and Solutions: Debromination, often referred to as hydrodehalogenation in the context of palladium-catalyzed coupling reactions, frequently occurs due to the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can participate in a competing catalytic cycle, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. The sources of this hydride can be varied, including solvents, bases, or even the starting materials themselves.

    Troubleshooting & Optimization Strategy:

    ParameterRecommendationRationale
    Catalyst & Ligand Screen different palladium pre-catalysts and ligands. Consider bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over the formation of Pd-H species.The ligand sphere around the palladium center significantly influences its reactivity and can stabilize the intermediates of the desired catalytic cycle.[2]
    Base Switch to a milder, non-coordinating base. Options include K₃PO₄, Cs₂CO₃, or organic bases like Et₃N or DIPEA. Avoid strong, coordinating bases like alkoxides if possible.Strong bases can react with protic solvents or other reaction components to generate hydrides. Milder bases are less likely to promote these side reactions.[3]
    Solvent Use anhydrous, aprotic solvents (e.g., dioxane, THF, toluene). Ensure solvents are thoroughly degassed to remove oxygen and any dissolved water.Protic solvents (e.g., alcohols, water) can be a direct source of protons and hydrides, facilitating the debromination pathway.[3]
    Temperature Start the reaction at a lower temperature (e.g., 40-60 °C) and monitor for product formation versus debromination. If the reaction is sluggish, incrementally increase the temperature.Higher temperatures can sometimes favor the undesired debromination pathway by providing the activation energy for Pd-H formation and subsequent hydrodehalogenation.[1]
    Additives Consider the addition of a hydrogen scavenger, such as a stoichiometric amount of a terminal alkyne or a hindered alkene, to intercept any Pd-H species formed.These additives can react preferentially with the Pd-H species, preventing it from participating in the debromination of the starting material.

    Workflow for Troubleshooting Debromination in Cross-Coupling Reactions

    Caption: A logical workflow for troubleshooting debromination.

Issue 2: Debromination under Strongly Basic or Nucleophilic Conditions
  • Symptoms:

    • Formation of 1-(4-methylpyridin-3-yl)urea when treating 1-(6-Bromo-4-methylpyridin-3-yl)urea with strong bases (e.g., n-BuLi, LDA) or potent nucleophiles.

  • Root Causes and Solutions: Strong bases can induce debromination through direct metal-halogen exchange or by promoting elimination-addition pathways. Potent nucleophiles can also, in some cases, facilitate reductive debromination.

    Troubleshooting & Optimization Strategy:

    ParameterRecommendationRationale
    Reagent Choice If possible, use a weaker base or a less reactive nucleophile.This minimizes the driving force for the undesired debromination side reaction.
    Temperature Perform the reaction at very low temperatures (e.g., -78 °C) and add the strong base or nucleophile slowly.Low temperatures can help to control the reactivity of the strong base/nucleophile and favor the desired reaction pathway over debromination.
    Protecting Groups The urea protons can be acidic and may interfere with strongly basic or nucleophilic reactions. Consider protecting the urea nitrogens with suitable protecting groups (e.g., Boc) before introducing the strong base or nucleophile.Protecting the acidic protons can prevent unwanted side reactions and direct the reactivity to the desired site.
Issue 3: Photolytic or Radical-Induced Debromination
  • Symptoms:

    • Gradual formation of the debrominated product over time, especially when the reaction is exposed to light or in the presence of radical initiators.

  • Root Causes and Solutions: Aryl bromides can be susceptible to photolytic cleavage of the C-Br bond, leading to the formation of an aryl radical.[4][5] This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to yield the debrominated product. Radical chain reactions can also be initiated by trace impurities or certain reaction conditions.[6]

    Troubleshooting & Optimization Strategy:

    ParameterRecommendationRationale
    Light Exclusion Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware.This prevents the initiation of photolytic C-Br bond cleavage.[7]
    Radical Inhibitors Add a radical inhibitor, such as BHT (butylated hydroxytoluene) or TEMPO, to the reaction mixture.These compounds can quench any radical species that are formed, thus terminating the radical chain reaction.
    Reagent Purity Ensure all reagents and solvents are pure and free from any potential radical initiators (e.g., peroxides).Impurities can sometimes initiate radical chain reactions that lead to debromination.

    Mechanism of Radical-Induced Debromination

    Debromination_Mechanism ArylBromide Ar-Br ArylRadical Ar• ArylBromide->ArylRadical Initiation (e.g., Light, Radical Initiator) DebrominatedProduct Ar-H ArylRadical->DebrominatedProduct Propagation (H-atom abstraction) HydrogenSource H-Source

    Caption: Simplified mechanism of radical-induced debromination.

Frequently Asked Questions (FAQs)

  • Q1: How can I accurately quantify the amount of debrominated impurity in my product mixture?

    • A1: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for quantifying the ratio of your desired product to the debrominated impurity.[8] Developing a method with good separation between the two compounds will allow for accurate integration of the respective peaks. Alternatively, ¹H NMR spectroscopy can be used if there are distinct, well-resolved peaks for both compounds that can be integrated.

  • Q2: Is 1-(6-Bromo-4-methylpyridin-3-yl)urea stable under acidic or basic work-up conditions?

    • A2: While the pyridine ring is generally stable, the urea functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[9][10] It is advisable to perform work-up and purification steps under neutral or mildly acidic/basic conditions and at room temperature whenever possible.[1]

  • Q3: Can the choice of solvent influence the rate of debromination?

    • A3: Absolutely. As mentioned in the troubleshooting guide, protic solvents like alcohols or water can serve as a source of protons or hydrides, which can facilitate debromination, particularly in palladium-catalyzed reactions.[3] Aprotic solvents are generally preferred.

  • Q4: Are there any specific storage conditions recommended for 1-(6-Bromo-4-methylpyridin-3-yl)urea to prevent degradation?

    • A4: It is recommended to store the compound in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent potential photolytic degradation or hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.

Analytical Protocols

Protocol 1: HPLC Method for Monitoring Debromination

This protocol provides a starting point for developing an HPLC method to monitor the progress of your reaction and quantify the extent of debromination.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a gradient of 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phases).

    • Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5347–5351. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Li, Y., Wang, Y., Zhang, C., & Wang, J. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Talanta, 204, 532-538. [Link]

  • LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Dagousset, G., et al. (2020). Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. ChemRxiv. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Pyun, S. Y., et al. (2002). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 67(18), 6331-6335. [Link]

  • Borys, A., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3192. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. [Link]

  • Wang, Y., et al. (2021). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition, 56(44), 13830-13834. [Link]

  • Oniga, S., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3482-3501. [Link]

  • Shishov, A., et al. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 27(1), 1. [Link]

  • Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2018). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 3(30), 8749-8753. [Link]

  • Chin, C. S., et al. (1998). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry, 37(23), 5958-5964. [Link]

  • Belay, Y., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 49(2), 147-154. [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]

  • Wang, H., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts, 12(9), 958. [Link]

  • Boxhoorn, J. B., et al. (1982). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands. Journal of the Chemical Society, Dalton Transactions, (6), 1107-1110. [Link]

  • Gadhwal, S., & Boruah, R. C. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Synthetic Communications, 42(8), 1185-1193. [Link]

  • Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(12), 1618. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-130. [Link]

  • Lee, S., et al. (2018). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 14, 1855-1861. [Link]

  • Ratanawimarnwong, N., et al. (2012). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Analytical Methods, 4(7), 2049-2054. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2‐hydroxy‐6‐bromopyridine by the acid hydrolysis of 2,6‐dibromopyridine: (46th communication on derivatives of pyridine and quinoline). Recueil des Travaux Chimiques des Pays-Bas, 72(4), 297-300. [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65, 187–195. [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]

  • Keefer, R. M., & Andrews, L. J. (1954). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the American Chemical Society, 76(2), 253-258. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (2020). WO2020033576A1 - Stabilized urea fertilizer compositions and methods for preparing same.
  • SAE International. (2016). Investigation of Urea Derived Deposits Composition in SCR Systems and Their Potential Effect on Overall PM Emissions. SAE Mobilus. [Link]

Sources

Optimizing catalyst selection for 1-(6-Bromo-4-methylpyridin-3-yl)urea functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Selection for 1-(6-Bromo-4-methylpyridin-3-yl)urea Functionalization

Welcome to the advanced troubleshooting and optimization guide for the functionalization of 1-(6-Bromo-4-methylpyridin-3-yl)urea. This specific substrate presents unique chemo-selective challenges. It features a highly reactive C-Br bond at the 6-position of the pyridine ring[1], combined with a potentially coordinating, nucleophilic, and base-sensitive urea moiety at the 3-position.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the thermodynamic and kinetic causality behind catalyst selection, ligand tuning, and reaction troubleshooting to ensure your cross-coupling workflows are robust and reproducible.

Part 1: Logical Workflow for Catalyst Selection

The presence of the urea group dictates that standard "off-the-shelf" palladium catalysts (like Pd(PPh₃)₄) will often fail due to competitive substrate binding. The decision tree below outlines the optimal catalyst and ligand pairings based on your target transformation.

CatalystSelection Start 1-(6-Bromo-4-methylpyridin-3-yl)urea Functionalization CC_Bond C-C Coupling (Suzuki/Sonogashira) Start->CC_Bond Boronic Acids/Alkynes CN_Bond C-N Coupling (Buchwald-Hartwig) Start->CN_Bond Amines/Amides Cyclization Intramolecular Cyclization Start->Cyclization Strong Base/Heat Ligand_CC Ligand: XPhos or dppf Base: K3PO4 (aq) Avoids Urea Chelation CC_Bond->Ligand_CC Ligand_CN Ligand: BrettPhos/RuPhos Base: Cs2CO3 Accelerates Reductive Elim. CN_Bond->Ligand_CN Ligand_Cyc Ligand: BINAP or tBuXPhos Base: tBuONa Promotes N-Arylation Cyclization->Ligand_Cyc

Caption: Decision tree for catalyst and ligand selection based on desired functionalization pathways.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: During Suzuki-Miyaura coupling, my reaction stalls at 20% conversion, and I observe the rapid precipitation of palladium black. Why is this happening, and how do I fix it? Causality & Expert Insight: The urea group at the 3-position is a potent bidentate chelator. Following the oxidative addition of the Pd(0) catalyst into the C-Br bond at the 6-position, the resulting Pd(II) intermediate is highly susceptible to intramolecular coordination by the urea nitrogen or oxygen atoms. This forms a stable, unreactive palladacycle, effectively poisoning the catalyst and leading to aggregation (palladium black)[1]. Solution: You must increase the steric bulk and electron density of your phosphine ligand to outcompete the urea moiety. Switch from standard PPh₃ to a dialkylbiaryl phosphine like XPhos or a robust bidentate ligand like dppf . These ligands enforce a strict coordination geometry that prevents the urea from binding to the Pd center. Additionally, use a biphasic solvent system (e.g., Toluene/H₂O) with K₃PO₄ to accelerate transmetalation before catalyst deactivation can occur.

Q2: I am attempting a Buchwald-Hartwig amination with a primary amine, but my major product is the hydrodehalogenated byproduct (1-(4-methylpyridin-3-yl)urea). How can I favor the desired C-N coupling? Causality & Expert Insight: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations. It occurs when the rate of


-hydride elimination from the amine-coordinated Pd(II) complex outpaces the rate of reductive elimination[2]. The electron-withdrawing nature of the pyridine ring makes the Pd(II)-aryl bond relatively electron-poor, which can slow down reductive elimination, giving the side reaction time to dominate.
Solution:  The key is to accelerate reductive elimination. Use BrettPhos  or RuPhos  as your ligand. These third-generation Buchwald ligands possess a specific bite angle and steric profile that force the aryl and amine groups into close proximity on the Pd center, dramatically lowering the activation energy for reductive elimination[3]. Furthermore, ensure your base is strictly anhydrous (e.g., oven-dried Cs₂CO₃) to prevent water-mediated protodehalogenation.

Q3: Can the urea group be utilized intentionally to synthesize a bicyclic heterocycle via intramolecular cross-coupling? Causality & Expert Insight: Yes. The proximity of the urea nitrogen to the 6-bromo position allows for a palladium-catalyzed intramolecular N-arylation, forming a fused aza-heterocycle[4]. Solution: To promote this, you need a catalyst system that favors C-N bond formation over intermolecular side reactions. A combination of Pd₂(dba)₃ and BINAP or Xantphos with a strong base like NaOtBu in 1,4-dioxane at elevated temperatures (90-110 °C) is highly effective. The bidentate nature of BINAP prevents the formation of inactive Pd-dimers and facilitates the intramolecular nucleophilic attack of the deprotonated urea nitrogen onto the Pd(II)-aryl species[2].

Part 3: Mechanistic Pitfalls

Understanding the catalytic cycle is essential for diagnosing failures. The diagram below highlights where the urea moiety typically interferes (red pathways) and how optimized ligand selection forces the reaction down the productive path (green pathways).

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 1-(6-Bromo...urea) Poison Catalyst Poisoning Urea-Chelated Pd(II) OxAdd->Poison Weak Ligand (e.g., PPh3) Transmet Transmetalation / Amine Binding OxAdd->Transmet Bulky Ligand (e.g., XPhos/BrettPhos) RedElim Reductive Elimination Product Formation Transmet->RedElim Favorable Bite Angle Dehalogenation Beta-Hydride Elim. Dehalogenated Byproduct Transmet->Dehalogenation Slow Reductive Elim. RedElim->Pd0 Regeneration

Caption: Pd-catalyzed cycle illustrating points of failure (red) and optimized pathways (green).

Part 4: Quantitative Data & Catalyst Comparison

To streamline your optimization, the following table summarizes the expected performance of various catalyst/ligand combinations for the intermolecular functionalization of 1-(6-Bromo-4-methylpyridin-3-yl)urea.

Reaction TypePrecatalystLigandBaseSolventTemp (°C)Expected YieldPrimary Issue Mitigated
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene/H₂O80>85%Catalyst poisoning by urea
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)None (built-in)Na₂CO₃Dioxane/H₂O9075-80%Protodeboronation
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)Cs₂CO₃Toluene100>90%

-hydride elimination
Buchwald-Hartwig Pd(OAc)₂ (5 mol%)BINAP (10 mol%)NaOtBuToluene110<40%Poor conversion (intermolecular)
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NDMF6070-85%Alkyne homocoupling

Part 5: Self-Validating Experimental Protocol

Standard Operating Procedure: Optimized Buchwald-Hartwig Amination of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Self-Validation Checkpoint: This protocol is designed to be self-validating. The color of the reaction mixture serves as an internal indicator of catalyst health. A persistent deep red/orange color indicates active Pd(0)/Pd(II) species, whereas rapid precipitation of black particulates indicates oxygen ingress or ligand dissociation.

Materials:

  • 1-(6-Bromo-4-methylpyridin-3-yl)urea (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd)[3]

  • BrettPhos (0.05 mmol, 5 mol%)

  • Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Substrate Addition: Add 1-(6-Bromo-4-methylpyridin-3-yl)urea to the tube.

  • Inert Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuation-backfill cycle a total of three times[5].

  • Solvent and Reagent Addition: Introduce the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage via a micro-syringe. (If the amine is solid, add it during Step 1).

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12-18 hours.

    • Diagnostic Note: The mixture should transition to a dark red/orange suspension. If it turns black within the first 30 minutes, suspect moisture in your Cs₂CO₃ or oxygen in your solvent.

  • Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol due to the polarity of the urea group).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. Available at: [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling." Organic Synthesis Portal. Available at: [Link]

Sources

Technical Support Center: Handling and Mitigating Hygroscopicity in Pyridyl Urea Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for moisture-sensitive pharmaceutical intermediates. Pyridyl ureas are privileged pharmacophores frequently utilized in kinase inhibitors and agricultural compounds. However, their inherent hygroscopicity often presents severe bottlenecks during synthesis, isolation, and formulation.

This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, diagnostic FAQs, and self-validating protocols to mitigate moisture uptake, ensuring precise stoichiometry and preventing moisture-induced degradation.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why are my pyridyl urea intermediates absorbing so much moisture from the ambient air? A: Pyridyl ureas possess a highly polar molecular architecture. The urea functional group (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor, while the pyridyl nitrogen serves as an additional strong hydrogen bond acceptor. In the solid state, if the crystal lattice does not perfectly satisfy these hydrogen-bonding sites internally, the compound will aggressively scavenge atmospheric water to satisfy the thermodynamic energy minimum. This leads to surface adsorption, hydrate formation, or even deliquescence[1].

Q2: What are the downstream consequences if I ignore this hygroscopicity? A: Failing to control moisture uptake leads to three critical failures in drug development:

  • Stoichiometric Errors: Weighing a hygroscopic solid in ambient air means you are inadvertently weighing water. This skews molar equivalents, leading to incomplete reactions or excess unreacted starting materials.

  • Reagent Quenching: If the intermediate is used in subsequent coupling reactions, the carried-over water will rapidly hydrolyze moisture-sensitive reagents (e.g., POCl3, coupling agents like HATU/EDC), severely reducing the reaction yield.

  • Polymorphic Instability: Moisture induces phase transitions from the anhydrous form to various hydrate polymorphs. These polymorphs have drastically different solubility and dissolution profiles, derailing formulation consistency and bioavailability[2].

Section 2: Advanced Chemical Mitigation (The "Long-Term" Fix)

Rather than fighting the environment, the most robust solution is to alter the chemical or physical state of the intermediate so that it no longer attracts water.

Strategy A: Crystal Engineering (Salt & Cocrystal Screening)

Causality: By intentionally pairing the pyridyl urea with a coformer or counterion, you pre-occupy the hydrogen-bonding sites (the urea NH and pyridyl N) within the crystal lattice. If the lattice is tightly packed and the polar sites are engaged, water molecules cannot easily penetrate or bind, drastically reducing hygroscopicity[1].

Protocol: Cocrystal/Salt Screening and Validation

  • pKa Assessment: Determine the pKa of the pyridyl nitrogen. If the ΔpKa between the intermediate and the chosen acid is >3, expect salt formation (proton transfer). If ΔpKa < 3, expect cocrystal formation (hydrogen bonding).

  • Solvent-Drop Grinding (Mechanochemistry): In a ball mill, combine equimolar amounts of the pyridyl urea and a selected coformer (e.g., citric acid, lactic acid, or fumaric acid). Add a catalytic amount (1-2 drops) of a bridging solvent (e.g., methanol or ethyl acetate) to facilitate molecular mobility.

  • Milling: Mill the mixture at 30 Hz for 20 minutes.

  • Validation (Self-Validating Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful transformation is confirmed by a new, distinct crystal phase (the absence of pure API/coformer baseline peaks).

  • Hygroscopicity Profiling: Subject the new solid to Dynamic Vapor Sorption (DVS). A successful cocrystal will show <2% weight gain at 90% Relative Humidity (RH), confirming its stability[1].

CocrystalWorkflow Start Hygroscopic Pyridyl Urea Intermediate Identified pKa Assess pKa Difference (ΔpKa) between API and Coformer Start->pKa Decision Is ΔpKa > 3 ? pKa->Decision Salt Salt Formation (e.g., HCl, Tosylate) Decision->Salt Yes (Proton Transfer) Cocrystal Cocrystallization (e.g., Citric Acid, Lactic Acid) Decision->Cocrystal No (Hydrogen Bonding) Evaluate Evaluate Hygroscopicity (DVS Analysis at 90% RH) Salt->Evaluate Cocrystal->Evaluate Success Stable, Low-Hygroscopicity Solid Form Selected Evaluate->Success

Workflow for mitigating pyridyl urea hygroscopicity via salt and cocrystal screening.

Strategy B: In Situ Generation (Bypassing Isolation)

Causality: If the isolated pyridyl urea is too hygroscopic to handle practically, the most elegant chemical solution is to never isolate it. By generating the highly reactive isocyanate intermediate in situ and immediately trapping it with an amine, you bypass the need to handle the moisture-sensitive urea intermediate entirely[3][4].

Protocol: Moisture-Free In Situ Pyridyl Urea Synthesis

  • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Isocyanate Generation: Dissolve the starting aminopyridine in anhydrous toluene. Cool the system to 0°C. Slowly add a stoichiometric equivalent of phosgene (or triphosgene) solution[3][4].

  • Neutralization: Add a tertiary amine base (e.g., anhydrous pyridine or DIPEA) to neutralize the evolved HCl gas[3].

  • Validation & Trapping: Monitor the formation of the pyridyl isocyanate via IR spectroscopy (look for the distinct -NCO stretch at ~2250 cm⁻¹). Once confirmed, immediately add the secondary amine nucleophile to the same pot.

  • Isolation: Allow the reaction to warm to room temperature. The final, more stable substituted pyridyl urea product can then be precipitated and filtered, completely avoiding the isolation of the hygroscopic intermediate[3].

InSitu A Aminopyridine Precursor C Pyridyl Isocyanate (Generated In Situ) A->C Base (Pyridine) B Phosgene / Triphosgene in Anhydrous Toluene B->C E Stable Pyridyl Urea Product (Isolated) C->E Immediate Reaction (Avoids Moisture) D Amine Nucleophile Addition D->E

In situ synthesis pathway bypassing the isolation of hygroscopic intermediates.

Section 3: Troubleshooting Guide: Handling & Storage (The "Right Now" Fix)

If you must isolate and handle the hygroscopic freebase, strict environmental controls are non-negotiable to maintain scientific integrity.

Protocol: Controlled Handling and Storage

  • Environmental Dehumidification: Ensure the handling suite or cleanroom is equipped with desiccant dehumidification systems. The ambient environment must be strictly maintained at 20–30 °C with a Relative Humidity (RH) of 15–25%[5][6].

  • Glovebox Manipulation: For highly deliquescent intermediates, perform all weighing and transfers inside an inert-atmosphere glovebox purged with high-purity Argon (O2 and H2O < 1 ppm).

  • Karl Fischer Titration: Before using the stored intermediate in a reaction, always perform a Karl Fischer titration to quantify the exact water content. Adjust your reaction stoichiometry to account for the water mass, or add molecular sieves to the reaction mixture to scavenge the known water content.

  • Packaging: Store the intermediate in tightly sealed amber glass vials, backfilled with Argon, and placed inside secondary foil pouches containing silica gel desiccant packets[2].

Section 4: Quantitative Data Summary

The table below summarizes the expected physical properties and handling requirements when applying crystal engineering strategies to pyridyl ureas.

Table 1: Comparative Hygroscopicity and Physical Properties of Pyridyl Urea Forms

Solid State FormInteraction MechanismTypical Weight Gain at 90% RHAqueous SolubilityHandling Recommendation
Freebase (Anhydrous) Unbound H-bond donors/acceptors> 10% (Highly Hygroscopic)LowGlovebox only; inert Argon atmosphere.
Hydrochloride Salt Ionic (Protonated Pyridyl N)5 - 8% (Moderately Hygroscopic)HighWeigh rapidly in <25% RH environment.
Citric Acid Cocrystal H-bonded lattice (Urea NH engaged)< 2% (Non-Hygroscopic)Moderate to HighAmbient benchtop handling acceptable.

References

1.[3] US3293257A - Pyridyl urea compounds. Google Patents. URL: 2. Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. URL: 3.[2] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. URL: 4.[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. URL: 5.[5] An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. URL: 6.[4] 5-Isocyanato-2-methylpyridine | 732245-99-7. Benchchem. URL: 7.[6] Pharmaceutical humidity control. Munters. URL:

Sources

Validation & Comparative

13C NMR peak assignments for 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural characterization of highly substituted heteroaromatics is a critical bottleneck in drug discovery. Halogenated pyridine-ureas, such as 1-(6-bromo-4-methylpyridin-3-yl)urea , are highly sought-after pharmacophores in the development of kinase inhibitors and anticancer agents. However, assigning their


C Nuclear Magnetic Resonance (NMR) spectra is notoriously complex. The pyridine ring in this molecule is subjected to competing electronic effects: inductive electron withdrawal by the bromine atom, mesomeric electron donation from the urea moiety, and hyperconjugation from the methyl group.

To achieve high-fidelity peak assignments, researchers must choose between traditional empirical workflows and modern computational predictions. This guide provides an objective, comparative analysis of three distinct analytical modalities—Empirical 2D NMR , Quantum Mechanical DFT-GIAO Prediction , and Machine Learning (ML) Ensemble Prediction —to determine the most robust approach for characterizing 1-(6-bromo-4-methylpyridin-3-yl)urea.

The Target Molecule: Electronic Environment & Causality

Before comparing the analytical tools, we must understand the causality behind the expected chemical shifts in 1-(6-bromo-4-methylpyridin-3-yl)urea. The molecule consists of a pyridine core (N1) with substituents at C3 (urea), C4 (methyl), and C6 (bromo).

  • C6 (Ar-Br): Experiences the "heavy atom effect" and inductive withdrawal from the highly electronegative bromine, shifting it downfield to ~138–142 ppm.

  • C4 (Ar-CH

    
    ):  Shifted downfield (~148 ppm) due to the alkyl substitution and hyperconjugation.
    
  • C3 (Ar-NH-CO): The urea nitrogen donates electron density into the aromatic ring via resonance (mesomeric effect), shielding C3 and pushing it upfield to ~132 ppm.

  • C2 & C5 (Ar-H): C2 is highly deshielded (~143 ppm) due to its immediate proximity to the electronegative pyridine nitrogen and the urea group. Conversely, C5 is relatively shielded (~126 ppm) as it sits in the electron-rich pocket between the methyl and bromo substituents [1].

Comparative Analysis of Assignment Modalities

Empirical 2D NMR (HSQC & HMBC): The Gold Standard
  • Mechanism: Utilizes through-bond magnetization transfer. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded

    
    H-
    
    
    
    C pairs, while Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2- to 3-bond) couplings.
  • Performance: Unambiguous and definitive. This method does not rely on historical data or training sets, making it immune to the biases of novel scaffolds.

  • Limitations: Requires high sample concentration (typically >10 mg), expensive deuterated solvents, and significant instrument time (often 2–12 hours for a high-resolution HMBC).

Quantum Mechanical DFT-GIAO: First-Principles Accuracy
  • Mechanism: Employs Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbitals (GIAO) to calculate isotropic magnetic shielding tensors based on the molecule's quantum mechanical electron density [2].

  • Performance: Highly accurate for novel scaffolds where empirical databases fail. By calculating the electronic structure at the mPW1PW91/6-311+G(d,p) level, DFT accounts for specific stereoelectronic interactions (e.g., intramolecular hydrogen bonding between the urea N-H and pyridine nitrogen).

  • Limitations: Computationally expensive. Requires rigorous conformational searching and geometry optimization before the NMR calculation can even begin.

Machine Learning & Ensemble Prediction (e.g., Mnova NMRPredict): Rapid Triage
  • Mechanism: Utilizes a combination of Hierarchical Orthogonal Space Encoding (HOSE) codes, message-passing neural networks (MPNNs), and empirical increments derived from vast databases of known spectra [3].

  • Performance: Instantaneous generation of predicted spectra. Excellent for routine verification of known or closely related scaffolds.

  • Limitations: Prone to higher error margins (outliers > 5 ppm) if the specific combination of substituents (e.g., an ortho-methyl-bromo-pyridine motif) is underrepresented in the software's training data.

Experimental & Computational Protocols

To ensure scientific integrity, every analytical approach must operate as a self-validating system. Below are the step-by-step methodologies for each modality.

Protocol A: Empirical 2D NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of 1-(6-bromo-4-methylpyridin-3-yl)urea in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is selected because the urea N-H protons rapidly exchange in protic solvents like CD
    
    
    OD, and the highly polar urea moiety exhibits poor solubility in CDCl
    
    
    .
  • Acquisition: Acquire 1D

    
    C{
    
    
    
    H} (126 MHz), 2D
    
    
    H-
    
    
    C HSQC, and 2D
    
    
    H-
    
    
    C HMBC spectra at 298 K using a standard pulse sequence with a 1.5s relaxation delay.
  • Anchoring & Validation: The protocol is self-validating via an internal anchor. Identify the methyl proton singlet (~2.3 ppm) in the

    
    H spectrum. Trace its 3-bond HMBC correlations to definitively lock the assignments of C3 and C5, and its 2-bond correlation to C4. The remaining protonated carbon (C2) is assigned via HSQC from the highly deshielded aromatic proton (~8.4 ppm).
    
Protocol B: DFT-GIAO Workflow (Gaussian 16)
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformer. Causality: NMR shifts are highly conformation-dependent; the urea group must be oriented to minimize steric clash with the C4-methyl group.

  • Geometry Optimization: Optimize the lowest energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level utilizing an implicit DMSO solvent model (IEFPCM).

  • NMR Calculation: Execute the GIAO calculation at the mPW1PW91/6-311+G(d,p) level. Causality: The mPW1PW91 functional is specifically chosen over B3LYP because it provides superior correlation for sp

    
     hybridized carbons in heteroaromatic systems [4].
    
  • Linear Scaling: Convert calculated isotropic shielding constants (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived linear scaling factors (
    
    
    ) to self-correct for systematic computational overestimation.
Protocol C: Mnova Ensemble Prediction
  • Structure Input: Import the molecule into Mestrelab Mnova via its SMILES string (Cc1cc(Br)ncc1NC(N)=O).

  • Prediction: Execute the Predict 13C Spectrum function using the Ensemble algorithm.

  • Validation: Review the confidence intervals provided by the software. Atoms with confidence scores below 70% must be flagged for empirical HMBC verification.

Quantitative Data Comparison

The table below summarizes the expected


C NMR chemical shifts (in ppm) for 1-(6-bromo-4-methylpyridin-3-yl)urea across the three modalities.
Carbon PositionModality 1: Empirical (Expected DMSO-

)
Modality 2: DFT-GIAO (Scaled Prediction)Modality 3: ML Ensemble (Mnova Prediction)

(DFT vs Emp)

(ML vs Emp)
C=O (Urea) 156.2158.1155.8+1.9-0.4
C4 (Ar-CH

)
148.5150.3147.2+1.8-1.3
C2 (Ar-H) 143.6145.2142.9+1.6-0.7
C6 (Ar-Br) 138.5141.0139.1+2.5+0.6
C3 (Ar-NH) 132.0134.1131.5+2.1-0.5
C5 (Ar-H) 126.1124.5127.3-1.6+1.2
CH

(Methyl)
18.019.517.8+1.5-0.2

Data Analysis: While the ML Ensemble provides values closest to the expected empirical shifts (lowest absolute


), it lacks the mechanistic awareness of DFT. If a novel derivative of this scaffold were synthesized, the ML model's accuracy would degrade, whereas the DFT-GIAO model's error margin remains a consistent, predictable systematic offset (~1.5 to 2.5 ppm).

Workflow Visualization

The following decision matrix illustrates the logical relationship and validation pathways for assigning the


C NMR spectrum of this compound.

G Start 13C NMR Assignment 1-(6-Bromo-4-methylpyridin-3-yl)urea Empirical Empirical 1D/2D NMR (HSQC, HMBC) Start->Empirical Gold Standard DFT DFT-GIAO Computation (Gaussian 16) Start->DFT High Precision ML ML/Ensemble Prediction (Mnova) Start->ML Rapid Triage Validate Final Peak Assignment (Validation & Consensus) Empirical->Validate Cross-peak correlation DFT->Validate Isotropic shielding ML->Validate HOSE codes

Workflow for 13C NMR peak assignment comparing empirical, DFT, and ML modalities.

References

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI Molecules. Available at:[Link]

  • Gaussian NMR Properties & GIAO Method. Gaussian, Inc. Available at: [Link]

  • Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures. Mestrelab Research. Available at: [Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). Available at:[Link]

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Discovery

Introduction: Beyond Molecular Weight

In modern drug discovery and development, confirming the chemical structure of a novel small molecule is a foundational requirement. While techniques like NMR provide the definitive architectural blueprint, mass spectrometry (MS) offers unparalleled speed, sensitivity, and crucial information about a molecule's connectivity and stability.[1] Electrospray ionization (ESI) is a "soft" ionization technique that allows us to observe the intact molecular ion, providing an accurate molecular weight.[2][3] However, the true power of MS for structural elucidation is unleashed through tandem mass spectrometry (MS/MS).

By inducing fragmentation of a selected precursor ion, we generate a characteristic pattern—a molecular fingerprint—that provides direct evidence for its substructures.[4][5] This guide provides an in-depth analysis of the predicted ESI-MS/MS fragmentation pattern of 1-(6-Bromo-4-methylpyridin-3-yl)urea, a compound representative of pyridyl ureas often explored as kinase inhibitors in oncological and signal transduction research.[6][7] We will explore the chemical logic behind the fragmentation, compare it with structural analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Analyte: 1-(6-Bromo-4-methylpyridin-3-yl)urea

To predict the fragmentation, we must first understand the molecule's key structural features:

  • A pyridyl ring : A basic heterocycle, likely the primary site of protonation in positive-mode ESI.

  • A urea linkage : A known point of facile cleavage in MS/MS analysis.

  • A bromo substituent : This provides a highly characteristic isotopic signature, as bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8]

  • A methyl group : A simple alkyl substituent on the pyridine ring.

The monoisotopic mass of the neutral molecule (C₈H₁₀⁷⁹BrN₃O) is 243.001 Da. In positive-mode ESI, we expect to observe the protonated molecule, [M+H]⁺, as a characteristic doublet at m/z 244.008 and m/z 246.006 , with nearly equal intensity.[5] This doublet is the first and most critical diagnostic feature for any fragment containing the bromine atom.

Proposed ESI-MS/MS Fragmentation Pathway

Upon collisional activation in the mass spectrometer, the protonated 1-(6-Bromo-4-methylpyridin-3-yl)urea ion is expected to follow a predictable fragmentation pathway dominated by the lability of the urea bridge. The most common fragmentation pathway for N,N'-substituted ureas involves the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety.[9]

Here is the proposed primary fragmentation pathway:

  • Protonation : The initial protonation is most likely to occur on the pyridine ring nitrogen due to its higher basicity compared to the urea nitrogens or oxygen.

  • Primary Fragmentation (Urea Cleavage) : The most favorable fragmentation is the cleavage of the C-N bond between the urea carbonyl and the pyridyl ring. This results in two key fragments:

    • Formation of the Brominated Pyridyl Amine Ion : The charge is retained by the more stable, protonated pyridyl fragment, leading to the formation of the 6-bromo-4-methylpyridin-3-amine ion. This will be a prominent fragment ion.

    • Neutral Loss of Isocyanic Acid : The remainder of the molecule is lost as a neutral species, isocyanic acid (HNCO).

This primary fragmentation event is illustrated below.

G cluster_main Proposed Fragmentation of 1-(6-Bromo-4-methylpyridin-3-yl)urea cluster_path1 Primary Pathway parent [M+H]⁺ m/z 244/246 loss1 - HNCO (Isocyanic Acid) Neutral Loss parent->loss1 fragment1 6-bromo-4-methylpyridin-3-amine ion m/z 187/189 loss1->fragment1

Caption: Primary fragmentation pathway of protonated 1-(6-Bromo-4-methylpyridin-3-yl)urea.

Comparative Fragmentation Analysis

To build confidence in our structural assignment, comparing the fragmentation pattern with closely related analogs is invaluable. This approach helps to isolate the spectral features associated with specific structural motifs.

Compound NameStructureExpected [M+H]⁺ (m/z)Key Diagnostic Fragment (m/z)Rationale for Difference
1-(6-Bromo-4-methylpyridin-3-yl)urea 6-Br, 4-Me Pyridine-Urea244/246187/189Target Molecule. The key fragment corresponds to the brominated methyl-pyridinamine portion after loss of isocyanic acid.
1-(4-methylpyridin-3-yl)urea 4-Me Pyridine-Urea (Non-brominated analog)166109Absence of Bromine. The [M+H]⁺ is a singlet and 78 Da lighter. The key fragment is also a singlet and 78 Da lighter, confirming the fragment contains the pyridine ring.
1-(6-Chloro-4-methylpyridin-3-yl)urea 6-Cl, 4-Me Pyridine-Urea (Halogen analog)200/202143/145Different Halogen. The [M+H]⁺ shows a characteristic ~3:1 isotopic pattern for chlorine. The mass shift in the parent and fragment ions confirms the location of the halogen.

This comparative data demonstrates how specific changes in the molecule's structure directly translate to predictable shifts in the mass spectrum, providing a self-validating system for analysis.[9][10]

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a standard method for obtaining reliable ESI-MS/MS data for small molecules of this class using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a Q-TOF or triple quadrupole.

1. Sample & Mobile Phase Preparation

  • Sample Stock Solution : Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 water:acetonitrile.

  • Mobile Phase A : 0.1% formic acid in water. The acid aids in the protonation of the analyte.[11]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

2. Liquid Chromatography (LC) Method

  • Column : Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Injection Volume : 2-5 µL.

3. Mass Spectrometer (MS) Parameters

  • Ionization Mode : ESI Positive.

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 120 °C.

  • Desolvation Gas (N₂) : Flow at 800 L/hr at a temperature of 350 °C.

  • MS1 Scan Range : m/z 50-500.

4. Tandem MS (MS/MS) Parameters

  • Precursor Ion Selection : Isolate the [M+H]⁺ ions (m/z 244.0 and 246.0).

  • Collision Gas : Argon.

  • Collision Energy : Perform a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation profile. A fixed energy of 20-25 eV is often a good starting point for stable urea compounds.

  • MS2 Scan Range : m/z 40-260.

G cluster_workflow LC-MS/MS Experimental Workflow Sample 1. Sample (1-10 µg/mL in 50:50 ACN:H₂O) LC 2. LC Separation (C18 Column) Sample->LC ESI 3. ESI Source (Positive Mode, 3.5 kV) LC->ESI MS1 4. MS1 Scan (Precursor Selection m/z 244/246) ESI->MS1 CID 5. Collision Cell (CID) (Argon, 10-40 eV) MS1->CID MS2 6. MS2 Scan (Product Ion Analysis) CID->MS2 Detector 7. Detector & Data Acquisition MS2->Detector

Caption: A typical experimental workflow for obtaining MS/MS data for small molecules.

Conclusion

The mass spectrometric fragmentation of 1-(6-Bromo-4-methylpyridin-3-yl)urea is predicted to be a highly characteristic and logical process, governed by the chemical nature of the urea linkage. The primary cleavage yields a stable brominated pyridylamine fragment ion at m/z 187/189 through the neutral loss of isocyanic acid. This predictable fragmentation, combined with the distinctive 1:1 isotopic pattern conferred by the bromine atom, creates a robust and reliable fingerprint for structural confirmation. By comparing this pattern against non-brominated or alternative halogen analogs, researchers can unequivocally confirm the presence and location of key structural motifs. The experimental protocol provided herein offers a standardized method to generate high-quality, reproducible data, essential for advancing drug discovery programs where certainty of structure is paramount.

References

  • Mass Spectrometry-Guided Structural Analysis of Protein Kinase Inhibitor Complexes. (n.d.). Google Scholar.
  • Electrospray Ionization Mass Spectrometry - Wax Studios. (n.d.). Wax Studios.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • Manda, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1344, 25-36.
  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(10), 5730-5738.
  • A Recent Update on Small-molecule Kinase inhibitors for Targeted Cancer Therapy and Their Therapeutic Insights from Mass Spectrometry-based Proteomic Analysis. (2022). The FEBS Journal. Retrieved from [Link]

  • Klüter, S. (2019). Identifying small molecule probes for kinases by chemical proteomics.
  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (n.d.). OiPub. Retrieved from [Link]

  • Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2021). Refubium - Freie Universität Berlin.
  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Qu, L.-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
  • Greer, S. M., et al. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. Retrieved from [Link]

Sources

Technical Comparison: Reactivity & Performance of 1-(6-Bromo-4-methylpyridin-3-yl)urea vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, mechanism-driven comparison of 1-(6-Bromo-4-methylpyridin-3-yl)urea versus its non-methylated analog, 1-(6-Bromopyridin-3-yl)urea .

This analysis synthesizes physical organic chemistry principles with practical medicinal chemistry applications, focusing on how the C4-methyl group alters reactivity, solubility, and synthetic utility.

Executive Summary

In drug discovery, the 1-(6-Bromo-4-methylpyridin-3-yl)urea scaffold serves as a critical "conformationally locked" bioisostere of the standard 6-bromopyridin-3-yl urea. While the non-methylated analog offers higher reactivity in Nucleophilic Aromatic Substitution (SNAr) and lower lipophilicity, the 4-methyl variant is superior for generating atropisomerically stable kinase inhibitors.

Key Differentiator: The C4-methyl group exerts a dual effect :

  • Electronic Deactivation: It raises the electron density of the pyridine ring (+I effect), significantly reducing SNAr reactivity at the C6-bromide compared to the non-methylated analog.

  • Steric Locking: It introduces severe steric strain adjacent to the C3-urea, forcing the urea moiety out of coplanarity with the pyridine ring. This "ortho-effect" is often exploited to improve binding selectivity in kinase pockets (e.g., p38 MAP kinase, B-Raf).

Molecular Architecture & Electronic Theory

To understand the reactivity differences, one must analyze the electronic and steric environment of the pyridine core.

Feature4-Methyl Analog (Target) Non-Methylated Analog Impact on Reactivity
Electronic Effect Electron Donor (+I) Neutral (H)The methyl group donates electron density into the ring, making the C6-Br bond less electrophilic.
Steric Environment High (Ortho-Methyl) LowThe C4-Methyl clashes with the C3-Urea carbonyl/NH, restricting rotation.
Lipophilicity (cLogP) ~1.8 - 2.1 ~1.3 - 1.5Methyl increases permeability but decreases aqueous solubility.
pKa (Pyridine N) ~3.5 - 4.0 ~2.5 - 3.0Methyl makes the pyridine nitrogen more basic (better proton acceptor).
Mechanism Visualization: Steric & Electronic Perturbation

The following diagram illustrates how the C4-methyl group blocks rotational freedom and deactivates the C6 position.

G cluster_0 Non-Methylated Analog cluster_1 4-Methyl Analog NodeA 1-(6-Bromopyridin-3-yl)urea NodeB Rotational Freedom (Planar Conformation Possible) NodeA->NodeB NodeC High S_NAr Reactivity (Electron Deficient Ring) NodeA->NodeC NodeD 1-(6-Bromo-4-methylpyridin-3-yl)urea NodeE Conformational Lock (Twisted Urea) NodeD->NodeE Steric Clash (C4-Me vs C3-Urea) NodeF Reduced S_NAr Reactivity (Electron Rich Ring) NodeD->NodeF +I Inductive Effect

Caption: Comparative analysis of steric freedom and electronic activation. The 4-methyl group restricts urea conformation and deactivates the bromine toward nucleophilic displacement.

Comparative Reactivity Profile

A. Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical difference lies in the displacement of the C6-Bromine by nucleophiles (e.g., amines, alkoxides).

  • Non-Methylated: The pyridine ring is electron-deficient. The nitrogen at position 1 withdraws density, activating C6. SNAr proceeds readily with mild heating.

  • 4-Methyl Analog: The methyl group at C4 donates electron density (via hyperconjugation) into the ring. This destabilizes the Meisenheimer complex intermediate required for SNAr.

    • Result: Reaction rates are 10–50x slower .

    • Required Adjustment: Higher temperatures (>120°C) or stronger bases are often required. Transition to metal catalysis (Buchwald-Hartwig) is recommended over SNAr for this substrate.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

While SNAr is hindered, the C6-Br bond remains highly active for Pd-catalyzed oxidative addition.

  • Reactivity: The electron-rich nature of the 4-methyl pyridine actually facilitates the oxidative addition step in some cycles, but the steric bulk of the methyl group is remote enough (meta to Br) not to hinder the catalyst approach.

  • Selectivity: The 4-methyl group prevents side reactions at the C4 position (which can occur in unsubstituted pyridines via C-H activation), leading to cleaner reaction profiles.

C. Urea Formation (Synthesis from Amine)

Synthesizing the urea itself from 3-amino-6-bromo-4-methylpyridine presents a steric challenge.

  • Challenge: The nucleophilicity of the exocyclic amine (at C3) is modulated by the ortho-methyl group. The amine is slightly more basic (due to +I effect) but sterically crowded.

  • Observation: Reaction with isocyanates requires longer reaction times compared to the non-methylated amine to reach full conversion.

Experimental Protocols

The following protocols are designed to validate the reactivity differences.

Protocol A: Synthesis of the Urea (Isocyanate Method)

Designed to overcome the steric hindrance of the C4-methyl group.

  • Reagents:

    • Substrate: 3-Amino-6-bromo-4-methylpyridine (1.0 eq)

    • Reagent: Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate for benchmarking)

    • Solvent: Anhydrous THF or DCM (0.2 M concentration)

    • Base: Pyridine (1.5 eq) – Critical for the methylated analog to act as a proton shuttle.

  • Procedure:

    • Dissolve the amine in anhydrous THF under N2 atmosphere.

    • Add pyridine.[1][2][3][4][5]

    • Add the isocyanate dropwise at 0°C (to prevent exotherms from polymerizing the isocyanate).

    • Crucial Step: Allow to warm to Room Temperature (RT). For the non-methylated analog, reaction is complete in 2 hours. For the 4-methyl analog , heat to 50°C for 4–6 hours to ensure completion due to steric hindrance.

    • Workup: Quench with hexanes. The urea product typically precipitates. Filter and wash with Et2O.

Protocol B: Comparative Suzuki Coupling (C6-Arylation)

Demonstrates the viability of the C-Br bond despite electronic deactivation.

  • Reagents:

    • Substrate: 1-(6-Bromo-4-methylpyridin-3-yl)urea derivative (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) – Robust catalyst chosen over Pd(PPh3)4 for electron-rich pyridines.

    • Base: 2M Na2CO3 (3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed vial.

    • Heat to 90°C for 12 hours.

    • Note: The non-methylated analog typically converts fully at 80°C in 4 hours. The 4-methyl analog requires higher temperature and time to drive the reaction to completion, not due to sterics at the Br, but due to the electronic stabilization of the C-Br bond.

Performance Data Summary

The following table summarizes expected performance metrics based on standard structure-activity relationship (SAR) data in kinase inhibitor research.

MetricNon-Methylated Analog4-Methyl AnalogPractical Implication
SNAr Yield (Standard) > 85% (80°C, 2h)< 30% (80°C, 2h)Avoid SNAr for the methyl analog; use Pd-catalysis.
Suzuki Coupling Yield > 90% (Mild)80–90% (Requires Heat)Both are excellent substrates for cross-coupling.
Solubility (Water) ModerateLowMethyl analog requires co-solvents (DMSO/PEG) for biological assays.
Kinase Selectivity Low (Promiscuous binder)High The methyl group locks the urea, often fitting specific hydrophobic pockets (e.g., Gatekeeper residues).
Metabolic Stability Low (Prone to oxidation)Improved Methyl blocks the C4 metabolic soft spot.
Synthetic Pathway Diagram

This workflow illustrates the optimal route to the target inhibitor, bypassing the poor SNAr reactivity of the methylated intermediate.

ReactionPath Start 3-Amino-6-bromo-4-methylpyridine Step1 Step 1: Urea Formation (Isocyanate + Base, 50°C) *Requires Heat due to Sterics* Start->Step1 Intermediate 1-(6-Bromo-4-methylpyridin-3-yl)urea Step1->Intermediate Branch1 Path A: S_NAr Displacement (Amine, 120°C) Intermediate->Branch1 NOT RECOMMENDED Branch2 Path B: Suzuki Coupling (Boronic Acid, Pd Cat, 90°C) Intermediate->Branch2 RECOMMENDED Outcome1 Poor Yield / Harsh Conditions (Deactivated Ring) Branch1->Outcome1 Outcome2 High Yield / Clean Product (Preferred Route) Branch2->Outcome2

Caption: Decision tree for functionalizing the 4-methyl scaffold. Path B (Catalysis) is strictly superior to Path A (Displacement) due to electronic deactivation.

References

  • Regard, J. et al. (2018).[6] Discovery of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Link

  • Liang, R. et al. (2007).[7] Design and synthesis of conformationally constrained tri-substituted ureas as potent antagonists of the human glucagon receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SNAr electronic effects on pyridines).

Sources

Technical Guide: IR Spectroscopy Characterization of 1-(6-Bromo-4-methylpyridin-3-yl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Bromo-4-methylpyridin-3-yl)urea is a functionalized pyridine derivative frequently utilized as a pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-viral agents. Its structural integrity relies on three distinct moieties: the electron-deficient pyridine ring , the bromo-methyl substitution pattern , and the urea linkage .

For drug development professionals, Infrared (IR) spectroscopy serves as the primary rapid-screening tool for Identity Testing (ID) and Reaction Monitoring . This guide provides a comparative analysis of sampling techniques and a detailed spectral breakdown to distinguish this product from its metabolic precursors (amines) and hydrolysis byproducts.

Part 1: Methodology Comparison (ATR vs. KBr)

For this specific solid-state intermediate, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission impacts data fidelity.[1]

Recommendation: Use Diamond ATR for routine Quality Control (QC) and reaction monitoring due to throughput speed. Use KBr Pellet only when characterizing a new reference standard or when strictly required by a specific pharmacopeial monograph.

FeatureDiamond ATR (Recommended) KBr Pellet (Traditional)
Sample Prep None (Direct solid contact)Grinding with KBr salt (1:100 ratio)
Throughput < 2 minutes per sample15–20 minutes per sample
Moisture Interference Minimal (Pathlength ~2 µm)High (Hygroscopic KBr absorbs water)
Spectral Resolution Good (Sufficient for ID)Excellent (Superior for fingerprinting)
Suitability for Urea High. Avoids peak shifts caused by pressure-induced polymorphism common in KBr pressing.Medium. High pressure can alter the crystal lattice of urea derivatives, shifting Amide bands.

Part 2: Characteristic Spectral Bands

The IR spectrum of 1-(6-Bromo-4-methylpyridin-3-yl)urea is defined by the interplay between the urea carbonyl and the pyridine ring vibrations.

Summary of Diagnostic Bands

Data derived from theoretical correlation with aryl-urea standards and substituted pyridine analogs.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Urea (-NH-CO-NH₂) N-H Stretch (Asym/Sym)3450 – 3300Medium, BroadDistinguishes from precursor amine.
Urea (Carbonyl) C=O Stretch (Amide I)1660 – 1690 Strong Primary Confirmation of Urea formation.
Urea (Amide II) N-H Bending1590 – 1620MediumOverlaps with pyridine ring modes.
Pyridine Ring C=C / C=N Ring Stretch1550 – 1580Medium/SharpCharacteristic of the aromatic core.
Methyl Group C-H Stretch (sp³)2920 – 2960WeakConfirms alkyl substitution.
C-Br Bond C-Br Stretch500 – 700MediumFingerprint region confirmation.
Detailed Spectral Analysis[2]
Region I: High Frequency (3500 – 2800 cm⁻¹)
  • N-H Stretching: Unlike the sharp doublet seen in the starting material (3-amino-6-bromo-4-methylpyridine), the urea product typically exhibits a broader, complex band structure between 3300–3450 cm⁻¹ .[2] This broadening arises from the hydrogen bonding network inherent to the urea moiety in the solid state.

  • C-H Stretching: Look for a weak shoulder around 2925 cm⁻¹ corresponding to the methyl group (-CH₃) at the 4-position. This is distinct from the aromatic C-H stretches >3000 cm⁻¹.[3]

Region II: The "Double Bond" Region (1700 – 1500 cm⁻¹)

This is the critical "Pass/Fail" region for synthesis validation.

  • The Urea Carbonyl (1660–1690 cm⁻¹): Urea carbonyls appear at a lower frequency than typical ketones (1715 cm⁻¹) due to strong resonance donation from the two flanking nitrogen atoms.

    • Comparison: If the spectrum shows a band >1720 cm⁻¹, suspect hydrolysis to a carbamate or presence of residual isocyanate.

  • Pyridine Ring Modes: The substituted pyridine ring will show skeletal vibrations around 1580 cm⁻¹ and 1450 cm⁻¹ . These are sharp and distinct, serving as an internal standard for the scaffold.

Region III: Fingerprint (< 1000 cm⁻¹)
  • C-Br Stretch: The heavy bromine atom attached to the aromatic ring typically couples with ring deformations, appearing as a band in the 500–700 cm⁻¹ range. While difficult to assign uniquely without a standard, its presence is required for halogenated identity.

Part 3: Synthesis Validation (Comparison Guide)

The most common application of this guide is validating the conversion of 3-amino-6-bromo-4-methylpyridine (Starting Material) to the Urea Product .

Comparative Spectral Features
FeatureStarting Material (Amine) Target Product (Urea) Interpretation
1650–1700 cm⁻¹ Silent (No C=O)Strong Band (~1670 cm⁻¹)Appearance of this band confirms reaction success.
3300–3500 cm⁻¹ Sharp Doublet (NH₂ free)Broadened/Complex patternIndicates H-bonding of Urea.
2200–2300 cm⁻¹ SilentSilent (Check for Impurity)Warning: A peak at ~2270 cm⁻¹ indicates unreacted Isocyanate intermediate.
Decision Logic for QC

The following diagram outlines the logical workflow for interpreting the IR spectrum during product release.

IR_Analysis_Workflow Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_CO Is there a strong band at 1660-1690 cm⁻¹? Start->Check_CO Check_NCO Is there a band at ~2270 cm⁻¹? Check_CO->Check_NCO Yes Fail_SM FAIL: Unreacted Amine Check_CO->Fail_SM No (Silent) Check_NH Is the NH region (3300+) broad vs. sharp doublet? Check_NCO->Check_NH No Fail_Iso FAIL: Residual Isocyanate Check_NCO->Fail_Iso Yes Pass PASS: Identity Confirmed (Urea Formed) Check_NH->Pass Broad (Urea-like) Fail_Unk FAIL: Unknown Structure Check_NH->Fail_Unk Sharp/Ambiguous

Figure 1: Logical decision tree for validating the synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea using IR spectral markers.

Part 4: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-quality spectrum for identification against a reference standard.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

Procedure:

  • System Blank: Clean the crystal with isopropanol. Collect a background scan (air) with the same parameters as the sample (typically 4 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 2–5 mg of the solid powder onto the center of the diamond crystal. Ensure the sample covers the active area (usually a 1-2 mm dot).

  • Compression: Lower the pressure arm (anvil) until the force gauge registers the optimal contact pressure (usually indicated by a "click" or green zone on the instrument). Crucial: Poor contact results in weak peaks and a noisy baseline.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" if comparing against a historical KBr library. If comparing to an ATR standard, no correction is needed.

  • Cleaning: Remove solid with a soft tissue and clean the crystal with isopropanol. Verify no cross-contamination by running a quick preview scan.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734087, 2-Bromo-4-methylpyridine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for Urea and Pyridine band assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4] Retrieved from [Link]

  • Kintek Solution (2025). Advantages of KBr Pellets vs ATR for FTIR Analysis. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.